molecular formula C10H16ClN3 B594550 3-(Piperazin-1-yl)aniline hydrochloride CAS No. 125421-98-9

3-(Piperazin-1-yl)aniline hydrochloride

Katalognummer: B594550
CAS-Nummer: 125421-98-9
Molekulargewicht: 213.709
InChI-Schlüssel: YOEUZWWMUIPIAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Piperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 . It is supplied with a high purity level of 95.0% . This aniline and piperazine derivative is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The primary research applications for this compound are not detailed in the available sources. Researchers typically utilize such compounds in the development of novel molecular entities, particularly in medicinal chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Please refer to the product's Safety Data Sheet for detailed handling and hazard information. Specific safety phrases include P280 and P305+P351+P338, advising careful handling and precautions against ingestion and eye contact . For comprehensive safety and handling guidelines, always consult the material safety data sheet (MSDS).

Eigenschaften

IUPAC Name

3-piperazin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEUZWWMUIPIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(Piperazin-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Building Block for Kinase & GPCR Ligand Discovery [1]

Executive Summary

3-(Piperazin-1-yl)aniline hydrochloride (CAS: 125421-98-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in its bifunctional nature: it possesses a rigid aryl-piperazine core that directs binding affinity in G-Protein Coupled Receptors (GPCRs) (particularly Dopamine D2/D3 and Serotonin 5-HT families) and serves as a solvent-exposed solubilizing tail in Kinase Inhibitors.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and chemoselective reactivity profiles, designed to assist drug development professionals in optimizing lead generation campaigns.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound exists as a hydrochloride salt, significantly enhancing water solubility compared to its free base.[1] The presence of two distinct nitrogen centers—the aromatic primary amine (aniline) and the aliphatic secondary amine (piperazine)—creates a unique pKa profile that dictates its reactivity and formulation strategies.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
Common Name 1-(3-Aminophenyl)piperazine HCl
CAS Number (HCl) 125421-98-9
CAS Number (Free Base) 94597-20-5
Molecular Formula C₁₀H₁₅N₃[1][2][3] · xHCl (Typically mono- or dihydrochloride)
Molecular Weight 177.25 g/mol (Free Base) / 213.71 g/mol (Mono-HCl)
Appearance Off-white to beige hygroscopic solid
Solubility High in H₂O, DMSO, Methanol; Low in DCM, Hexanes
Table 2: Ionization & Reactivity Profile
Functional GroupApprox.[1] pKaReactivity Character
N1 (Piperazine) ~9.8High Basicity / Nucleophilicity. Protonated at physiological pH.[1] Primary site for alkylation/acylation if unprotected.[1]
N4 (Aniline) ~3.8Low Basicity. Neutral at physiological pH. Involved in H-bond donation/acceptance in binding pockets (e.g., Hinge region of kinases).[1]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route for synthesizing high-purity 3-(piperazin-1-yl)aniline avoids the direct coupling of piperazine to 3-haloanilines due to competing N-arylation and oxidation issues.[1] Instead, a Nitro-Reduction Strategy is preferred. This method utilizes 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene, leveraging the electron-withdrawing nitro group to facilitate Nucleophilic Aromatic Substitution (SₙAr), followed by chemoselective reduction.[1]

Validated Laboratory Protocol

Scale: 10g Batch | Yield: ~85% | Purity: >98% HPLC

Step 1: SₙAr Coupling

  • Reagents: Charge a reaction vessel with 1-fluoro-3-nitrobenzene (1.0 eq) and Piperazine (5.0 eq). Note: Excess piperazine acts as both nucleophile and base, preventing bis-arylation.[1]

  • Conditions: Heat to 80°C in DMSO or neat for 4 hours.

  • Workup: Pour into ice water. The intermediate, 1-(3-nitrophenyl)piperazine, precipitates as a yellow solid.[1] Filter and wash with water to remove excess piperazine.[1]

Step 2: Boc-Protection (Optional but Recommended) To simplify purification, the secondary amine is often Boc-protected (Boc₂O, DCM, TEA) prior to reduction, yielding tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.[1]

Step 3: Chemoselective Reduction

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.[1]

  • Process: Hydrogenate at 30 psi H₂ (Parr shaker) for 2-4 hours. The yellow color disappears, indicating reduction of the nitro group to the aniline.

  • Salt Formation: Filter off catalyst. Add 4M HCl in dioxane to the filtrate. Evaporate solvent to obtain the hydrochloride salt.[1]

Synthesis Workflow Diagram[1]

SynthesisPath Start 1-Fluoro-3-nitrobenzene Inter1 1-(3-Nitrophenyl)piperazine Start->Inter1 SnAr (80°C, DMSO) Piperazine Piperazine (Excess) Piperazine->Inter1 Reduction Pd/C, H2 (Reduction) Inter1->Reduction Product 3-(Piperazin-1-yl)aniline Reduction->Product -2H2O Salt HCl Salt Formation Product->Salt + HCl/Dioxane

Figure 1: Validated synthetic pathway via Nucleophilic Aromatic Substitution and Hydrogenation.

Reactivity & Derivatization Logic

The "Tale of Two Nitrogens"

Success with this building block depends on understanding the orthogonality of its amines.

  • The Piperazine NH (aliphatic) is a "hard" nucleophile with high basicity. It reacts rapidly with alkyl halides and acid chlorides.[1]

  • The Aniline NH₂ (aromatic) is a "soft" nucleophile with low basicity. It requires catalysis (e.g., Buchwald-Hartwig) or highly activated electrophiles to react.[1]

Expert Insight: If you intend to functionalize the aniline first (e.g., to form an amide kinase hinge binder), you must use a starting material where the piperazine is already protected (e.g., N-Boc).[1] If you use the free amine salt, the piperazine will preferentially scavenge your electrophile.

Chemoselectivity Flowchart[1]

Reactivity Substrate 3-(Piperazin-1-yl)aniline PathA Reaction with Acid Chloride (1 eq) Substrate->PathA Nucleophilic Attack PathB Reaction with Aryl Halide (Pd Cat.) Substrate->PathB Buchwald-Hartwig ProductA Piperazine Amide (Major) PathA->ProductA Kinetic Control (pKa ~9.8) ProductB Aniline Arylation (Major) PathB->ProductB Catalyst Control (Aniline Selectivity)

Figure 2: Chemoselectivity profile.[1] Aliphatic N reacts with electrophiles; Aromatic N requires catalysis.[1]

Applications in Drug Discovery[5][7][8][9]

Kinase Inhibitors (Solubilizing Tail)

In kinase inhibitor design, the 3-(piperazin-1-yl) moiety often serves as a solvent-exposed group that improves physicochemical properties (LogP, solubility).[1]

  • Mechanism: The aniline nitrogen often forms part of the "hinge-binding" motif (e.g., via urea or amide formation), while the protonated piperazine extends into the solvent front, forming salt bridges with residues like Asp or Glu on the kinase surface.[1]

  • Example Class: Similar scaffolds are found in multi-kinase inhibitors where the meta-substitution pattern allows the molecule to adopt a "Type II" conformation, extending into the allosteric pocket.[1]

GPCR Ligands (Pharmacophore)

The aryl-piperazine unit is a classic pharmacophore for monoaminergic GPCRs.[1]

  • Dopamine/Serotonin: The distance between the basic piperazine nitrogen and the aromatic ring mimics the ethylamine side chain of endogenous neurotransmitters (dopamine/serotonin).

  • Linker Chemistry: The aniline amine allows for the attachment of "tail" regions that confer subtype selectivity (e.g., D3 vs D2 selectivity).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[4]

  • Skin/Eye Irritation: Category 2/2A (Causes severe irritation).[5]

  • Target Organ Toxicity: May cause respiratory irritation.[1][2][5]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood. The HCl salt is a fine dust; use a static-dissipative balance enclosure.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Spill Cleanup: Do not dry sweep.[1] Dampen with water to avoid dust generation, then neutralize with weak base (bicarbonate) before disposal.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 7127806 (Free Base) and related HCl salts.

  • Synthesis of Aryl Piperazines: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 2021.[6][5]

  • Medicinal Chemistry Applications: "Investigation of various N-heterocyclic substituted piperazine versions... Effect on affinity and selectivity for dopamine D3 receptor."[1] Bioorg Med Chem Lett, 2014.

  • Safety Data: Sigma-Aldrich Safety Data Sheet for 3-(1-Piperazinyl)-1,2-benzisothiazole (Analogous handling for aryl piperazine salts).

  • Kinase Inhibitor Design: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." Molecules, 2023.[2]

Sources

Technical Whitepaper: Spectral Characterization and Analytical Profiling of 3-(Piperazin-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analytical profile of 3-(Piperazin-1-yl)aniline hydrochloride , a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors and various CNS-active agents. Unlike simple anilines, the presence of the piperazine moiety introduces specific solubility and ionization behaviors that complicate spectral interpretation.

This document moves beyond standard data listing to explain the causality behind spectral features, offering researchers a self-validating system for identity confirmation and impurity profiling.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the salt form is crucial for spectral interpretation. The hydrochloride salt typically protonates the most basic nitrogen first—the secondary amine of the piperazine ring (


)—rather than the aniline nitrogen (

).
PropertyData
IUPAC Name This compound
Common Name 1-(3-Aminophenyl)piperazine HCl
CAS Number (Free Base) 125422-03-9
Molecular Formula

(Typically monohydrochloride or dihydrochloride)
Molecular Weight 177.25 g/mol (Free Base) / 213.71 g/mol (Mono-HCl)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes

Synthesis & Preparation Context

To accurately interpret the impurity profile in spectral data, one must understand the genesis of the molecule. The standard industrial route involves the catalytic hydrogenation of 1-(3-nitrophenyl)piperazine .

Key Impurity Indicators:

  • Unreduced Nitro: Residual 1-(3-nitrophenyl)piperazine (distinct UV absorption).

  • Over-reduction: Ring hydrogenation (cyclohexyl derivatives), though rare with Pd/C.

  • Oxidation: Azo-dimers formed during workup if exposed to air under basic conditions.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Chloro-3-nitrobenzene Step1 Nucleophilic Substitution (Piperazine, K2CO3, DMSO) Start->Step1 Inter Intermediate: 1-(3-Nitrophenyl)piperazine Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction of NO2 Product Product: 3-(Piperazin-1-yl)aniline Step2->Product Salt Salt Formation (HCl in Dioxane/EtOH) Product->Salt Final Target: 3-(Piperazin-1-yl)aniline HCl Salt->Final

Figure 1: Standard synthetic pathway highlighting the origin of potential nitro-precursor impurities.

Spectral Analysis: The Core

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the preferred solvent. 

causes the exchange of amine (

) and ammonium (

) protons, erasing critical diagnostic signals.

H NMR Data (DMSO-

, 400 MHz)

The aromatic region is distinct due to the meta-substitution pattern. The amino group (


) is an electron-donating group (EDG), shielding the ortho and para protons, shifting them upfield compared to the nitro precursor.
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.0 - 9.5 Broad Singlet2HPiperazine

Ammonium protons (salt form). Broad due to exchange.
6.90 Triplet (t)1HAr-H (C5)Meta to both N-substituents; least electronic perturbation.
6.25 - 6.40 Multiplet (m)2HAr-H (C4, C6)Shielded by the

group (ortho effect).
6.15 Singlet (s)1HAr-H (C2)Isolated proton between two N-substituents. Highly shielded.
4.8 - 5.2 Broad Singlet2HAniline

Exchangeable. Chemical shift varies with concentration/water content.
3.20 - 3.40 Multiplet4HPiperazine

Protons adjacent to the positively charged ammonium nitrogen.
3.05 - 3.15 Multiplet4HPiperazine

Protons adjacent to the aniline nitrogen.

Critical Validation Point: If the signal at ~6.15 ppm (H2) is missing or shifted downfield >7.0 ppm, suspect the presence of the nitro precursor (strong electron-withdrawing group).


C NMR Data (DMSO-

, 100 MHz)
Shift (

ppm)
AssignmentNotes
152.1 C-N (Aniline C1)Quaternary carbon attached to the piperazine.
149.5 C-N (Aniline C3)Quaternary carbon attached to the amine group.
129.8 Ar-C (C5)Meta position.
108.2 Ar-C (C6)Para to piperazine, ortho to amine.
105.4 Ar-C (C4)Para to amine, ortho to piperazine.
101.9 Ar-C (C2)Most shielded aromatic carbon.
46.5 Piperazine

Adjacent to aniline N.
42.8 Piperazine

Adjacent to ammonium N.
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) is standard. Theoretical


:  178.13 Da
Fragmentation Logic

The molecule typically fragments by cleaving the piperazine ring or losing the ammonia group.

  • Parent Ion: m/z 178 (

    
    )
    
  • Major Fragment 1: m/z 161 (Loss of

    
     from aniline moiety).
    
  • Major Fragment 2: m/z 120/121 (Cleavage of the piperazine ring, retaining the phenyl-N fragment).

MassSpec Parent Parent Ion [M+H]+ = 178 Frag1 Fragment m/z 161 [M+H - NH3]+ Parent->Frag1 - NH3 (17 Da) Frag2 Fragment m/z ~120 [Phenyl-N-C2H4]+ Parent->Frag2 Piperazine Ring Cleavage

Figure 2: ESI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amine and ammonium salt features.

Wavenumber (

)
AssignmentDescription
3350 - 3450 N-H StretchPrimary amine (

) doublet (asymmetric/symmetric).
2800 - 3000 N-H Stretch (Salt)Broad "ammonium band" characteristic of amine salts.
1600, 1500 C=C StretchAromatic ring breathing modes.
1250 - 1350 C-N StretchStrong band for Aryl-Amine bond.
800 - 850 C-H BendMeta-disubstituted benzene ring (out-of-plane bending).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Note: If the salt is hygroscopic and the solution appears cloudy, mild sonication (30s) is permitted. Do not heat above 40°C to avoid accelerating amine oxidation.

  • Transfer to a 5mm NMR tube.

Protocol B: HPLC Purity Profiling

To distinguish the product from the nitro-precursor and potential azo-impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (general) and 210 nm (amine specific).

  • Retention Logic: The 3-(piperazin-1-yl)aniline (amine) is more polar and will elute earlier than the 1-(3-nitrophenyl)piperazine (nitro) precursor.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 125422-03-9, 3-(1-Piperazinyl)aniline. Source:

  • ChemicalBook. 1-(3-Chlorophenyl)piperazine hydrochloride Spectral Data (Analogous Structure Reference). Source:

  • Fisher Scientific. Safety Data Sheet: Aniline Hydrochloride. Source:

  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) Product Information. Source:[1]

Sources

A Comprehensive Technical Guide to the pH-Dependent Solubility of 3-(Piperazin-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall therapeutic efficacy. For ionizable compounds, solubility is not a single value but a dynamic property profoundly influenced by the pH of the surrounding environment. This technical guide provides an in-depth examination of 3-(Piperazin-1-yl)aniline hydrochloride, a molecule possessing multiple basic centers, and delineates the theoretical principles and practical methodologies for characterizing its pH-solubility profile. This document is intended for researchers, formulation scientists, and drug development professionals, offering a framework for understanding, measuring, and interpreting the solubility behavior of this and similar multi-basic compounds. We will explore the foundational role of pKa, present validated protocols for its determination, and detail the gold-standard shake-flask method for solubility assessment, culminating in a discussion of the profile's implications for biopharmaceutical classification and formulation strategy.

Introduction: The Critical Role of pH-Dependent Solubility in Drug Development

This compound is an organic molecule featuring both an aniline and a piperazine moiety.[1][2] Its structure contains three basic nitrogen atoms, making it a weak base capable of existing in multiple protonated states. The hydrochloride salt form is often utilized to improve its handling and initial aqueous solubility.[3] However, upon dissolution, the molecule's ionization state—and therefore its solubility—will be dictated by the pH of the aqueous medium it encounters.

In the context of oral drug delivery, an API traverses a wide physiological pH gradient, from the highly acidic environment of the stomach (pH 1.2-3.0) to the progressively more neutral and slightly alkaline conditions of the small intestine (pH 5.5-7.5).[4] A compound like 3-(Piperazin-1-yl)aniline, being a weak base, is expected to be highly soluble in the stomach, where it will be fully protonated and exist as a cation.[5] As it transitions to the higher pH of the intestine, it may begin to deprotonate, leading to a potential decrease in solubility and the risk of precipitation. This phenomenon, known as "salting out," can severely limit the amount of drug available for absorption, thereby compromising bioavailability.

Understanding this pH-dependent behavior is a cornerstone of pre-formulation and is essential for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict in vivo performance.[6][7] A thorough characterization of the pH-solubility profile enables scientists to anticipate absorption challenges, design appropriate formulations (e.g., amorphous solid dispersions, pH-modifying excipients), and establish meaningful in vitro dissolution tests that can predict in vivo behavior.[8][9]

Theoretical Framework: pKa, Ionization, and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound is the sum of the intrinsic solubility of its neutral form (S₀) and the concentration of its ionized form(s) in a saturated solution. For a weak base, the key to understanding its pH-dependent solubility lies in its acid dissociation constant(s), or pKa value(s). The pKa is the pH at which 50% of the molecules are in their neutral (free base) form and 50% are in their protonated (conjugate acid) form.[5]

3-(Piperazin-1-yl)aniline has three basic centers: the aniline nitrogen and the two piperazine nitrogens. Each has a distinct pKa value.

  • Aniline Moiety: The pKa of unsubstituted aniline is approximately 4.6.

  • Piperazine Moiety: Unsubstituted piperazine is a diamine with two pKa values, typically around 5.4 (pKa1) and 9.7 (pKa2).[10][11]

The electronic environment created by the substituents in 3-(Piperazin-1-yl)aniline will modulate these values, but we can predict three distinct protonation/deprotonation events across the physiological pH range. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[12][13][14] For a monoprotic weak base (B) and its conjugate acid (BH⁺), the equation is:

pH = pKa + log ( [B] / [BH⁺] ) [15][16]

From this relationship, we can derive an equation for the total solubility (S_T) at a given pH:

For pH < pKa (Base is predominantly ionized): S_T = S₀ * (1 + 10^(pKa - pH))

Where:

  • S_T is the total solubility at a specific pH.

  • S₀ is the intrinsic solubility of the neutral, un-ionized free base.

This equation demonstrates that as the pH drops further below the pKa, the solubility of a weak base increases exponentially. When a molecule has multiple pKa values, the overall solubility profile is a composite of these individual ionization equilibria.

Visualizing the Ionization Cascade

The protonation state of 3-(Piperazin-1-yl)aniline changes as a function of pH. This can be visualized as a stepwise deprotonation as the pH increases.

G cluster_pH Increasing pH A Fully Protonated (High Solubility) [Species]³⁺ B [Species]²⁺ A->B pKa₃ C [Species]⁺ B->C pKa₂ D Neutral Free Base (Low Solubility) [Species]⁰ C->D pKa₁

Caption: Ionization states of 3-(Piperazin-1-yl)aniline vs. pH.

Experimental Design: A Self-Validating Approach

To build a reliable pH-solubility profile, two key sets of experiments are required: pKa determination and equilibrium solubility measurement across a range of pH values.

Protocol 1: pKa Determination by Potentiometric Titration

Expertise & Causality: Potentiometric titration is a robust and accurate method for determining pKa values.[17][18] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa values are identified from the inflection points or half-equivalence points on the resulting titration curve. This method is superior to UV-spectrophotometric methods for compounds like this one, which may lack a strong chromophore shift upon protonation at all centers.

Methodology:

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C or 37°C).

    • Prepare a standardized solution of 0.1 M HCl and 0.1 M NaOH.

    • Prepare an accurately weighed solution of this compound (e.g., 5-10 mM) in degassed, deionized water. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the compound solution in a jacketed beaker to maintain constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin titrating with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past all expected equivalence points to capture the full curve.

    • Repeat the titration in the reverse direction using 0.1 M NaOH.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.

    • The equivalence points are the peaks in the first derivative plot. The pKa values correspond to the pH at the half-equivalence points.

    • Specialized software can be used for precise pKa calculation from the titration data.

Trustworthiness Check: The protocol is self-validating. The pKa values obtained from the forward (acid) and reverse (base) titrations should agree within an acceptable margin of error (e.g., ± 0.1 pH units).

Protocol 2: pH-Dependent Solubility by the Shake-Flask Method

Expertise & Causality: The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[19][20][21] The core principle is to create a saturated solution by agitating an excess of the solid API in a specific medium until equilibrium is reached. Measuring the concentration of the dissolved API in the supernatant provides the solubility value. This method is authoritative because it measures the true thermodynamic solubility, avoiding the kinetic artifacts that can arise from faster, non-equilibrium methods.[22][23]

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4). Use appropriate buffer systems (e.g., HCl for pH 1.2, phosphate buffers, acetate buffers) as recommended by USP guidelines.[22] The ionic strength should be kept constant across all buffers.

  • Sample Preparation & Equilibration:

    • Add an excess amount of this compound to a series of glass vials, one for each pH buffer.

      • Scientist's Note: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[19]

    • Add a precise volume (e.g., 5-10 mL) of the corresponding pH buffer to each vial.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37 ± 0.5°C to simulate physiological conditions).

    • Agitate the vials for a predetermined period (e.g., 24 to 48 hours).

      • Scientist's Note: The equilibration time must be sufficient to reach a thermodynamic equilibrium. This is confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and ensuring the solubility value no longer changes.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand briefly for the solid to settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

      • Scientist's Note: Filtration must be rapid to prevent temperature changes that could cause precipitation. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation post-sampling and to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved drug using a validated analytical method, typically HPLC-UV.

  • Final pH Verification:

    • Measure the pH of the remaining supernatant in each vial after sampling.

      • Scientist's Note: This is a crucial self-validating step. The final pH should be close to the initial buffer pH. A significant deviation indicates that the buffering capacity was insufficient for the amount of API dissolved, rendering the result for that pH point invalid.[19]

Data Presentation and Interpretation

The data gathered from the shake-flask experiment should be compiled to generate a clear pH-solubility profile.

Quantitative Data Summary

The following table presents a set of representative, hypothetical data for this compound, assuming experimentally determined pKa values of approximately 4.5, 6.0, and 9.5.

Buffer pH (Initial)Final pH (Measured)Measured Solubility (mg/mL)Dominant Ionic Species
1.21.21> 200[Species]³⁺
3.03.05155.8[Species]³⁺
4.54.5275.2[Species]³⁺ / [Species]²⁺
5.55.4812.6[Species]²⁺
6.86.751.8[Species]⁺
7.47.310.9[Species]⁺
9.59.450.15[Species]⁺ / [Species]⁰
11.010.890.08 (S₀)[Species]⁰ (Free Base)
The pH-Solubility Profile

When plotted on a semi-log scale (Solubility on log y-axis vs. pH on linear x-axis), the data reveals a characteristic profile for a multi-basic compound. The solubility is very high at low pH and exhibits distinct "shoulders" or changes in slope around the pKa values, before plateauing at the intrinsic solubility (S₀) of the free base at high pH.

G p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 xaxis xaxis_end xaxis->xaxis_end pH yaxis yaxis_end yaxis->yaxis_end Solubility (log scale) pka1_line_start pka1_line_end pka1_line_start->pka1_line_end pka1_label pKa₁ pka2_line_start pka2_line_end pka2_line_start->pka2_line_end pka2_label pKa₂ pka3_line_start pka3_line_end pka3_line_start->pka3_line_end pka3_label pKa₃

Caption: Representative pH-solubility profile for a tri-basic compound.

Implications for Drug Development and Formulation

The pH-solubility profile is not merely academic; it has profound, practical consequences:

  • Biopharmaceutical Classification: Based on the data, if the highest dose of this compound is not soluble in 250 mL of aqueous media at pH 6.8 or 7.4, it would be classified as a "low solubility" compound under the BCS.[6][24] Given its likely high permeability (a common feature of such small molecules), it would probably be a BCS Class II drug.

  • Absorption Modeling: The profile is critical input for physiologically based pharmacokinetic (PBPK) models, which can simulate the dissolution and absorption process in different segments of the gastrointestinal tract.

  • Food Effect Prediction: The presence of food can alter gastric pH. For a BCS Class II weak base, co-administration with food can sometimes increase gastric pH, potentially reducing solubility and absorption, leading to a negative food effect.

  • Drug-Drug Interactions: Co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or H2-receptor antagonists can significantly raise gastric pH.[25] For a compound like this, which relies on the low pH of the stomach for dissolution, such an interaction could drastically reduce its bioavailability.

  • Formulation Strategy: The steep drop in solubility highlights the need for enabling formulations. Strategies might include:

    • Salt Screening: Investigating alternative salt forms that might have a more favorable solubility profile or dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the API in a polymer matrix to prevent crystallization and maintain a supersaturated state in the intestine.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution, improving the dissolution rate even if the thermodynamic solubility is low.

Conclusion

The pH-dependent solubility of this compound is a defining characteristic that governs its behavior in biological systems and its potential as a therapeutic agent. As a tri-basic compound, its solubility is exceptionally high in acidic environments and decreases significantly as the pH rises through its multiple pKa values. A rigorous and systematic characterization, using validated methods such as potentiometric titration for pKa determination and the shake-flask method for equilibrium solubility, is indispensable. The resulting pH-solubility profile provides invaluable, actionable insights for formulation scientists, guiding the development of robust oral dosage forms designed to overcome the challenge of pH-dependent precipitation and ensure consistent, reliable drug delivery to the patient.

References

  • Abacipharmatech. This compound. Abacipharmatech. Available from: [Link]

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  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

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  • Wikipedia. Anilinium chloride. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Pearson. Dependence of Solubility on pH. Pearson Education. Available from: [Link]

  • ICH. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Avdeef, A., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available from: [Link]

  • Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Kihlman, M., et al. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. PubMed. Available from: [Link]

  • Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • Chemistry LibreTexts. Solubility and pH. Chemistry LibreTexts. Available from: [Link]

  • USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. U.S. Pharmacopeia. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Wikipedia. Biopharmaceutics Classification System. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Yartsev, A. Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]

  • Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Henni-Hromek/8b23702119934c9c24097444c8b212f719323da7]([Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • PubChem. 3-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • PC, J., et al. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Al-Gousous, J., et al. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Available from: [Link]

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Technical Assessment of 3-(Piperazin-1-yl)aniline Hydrochloride: Physical Properties and Quality Indicators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Appearance & Technical Assessment of 3-(Piperazin-1-yl)aniline Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and QA Professionals[1]

Executive Summary & Chemical Identity

This compound is a critical heterocyclic building block (CAS [Free Base]: 125422-03-9) utilized primarily in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and CNS-active agents.[1] As a bifunctional intermediate containing both a primary aniline and a secondary amine (piperazine), its physical appearance serves as the first-line indicator of chemical integrity.[1][2]

This guide provides a rigorous framework for assessing the physical quality of this compound, moving beyond simple observation to understanding the causality of its physical state.[2][3]

Chemical Profile
PropertyDetail
Systematic Name 3-(1-Piperazinyl)benzenamine hydrochloride
Free Base CAS 125422-03-9
Structural Features Electron-rich aniline ring; Secondary piperazine amine; Hydrochloride salt counterion
Primary Risk Oxidation (Aniline moiety) & Hygroscopicity (HCl salt)

Physical Characterization Profile

The physical appearance of this compound is not static; it is a dynamic indicator of its storage history and purity.[1]

The "Ideal" State (High Purity)

In its optimal, freshly synthesized or well-preserved state, the compound presents as:

  • Form: Crystalline solid or fine powder.[1][2][3]

  • Color: White to Off-White / Pale Cream.

  • Texture: Free-flowing, lacking clumps (indicative of dryness).[1][2][3]

Scientific Rationale: The hydrochloride salt lattice stabilizes the amine groups, typically resulting in a colorless (white) crystal structure.[1][2][3] The lack of conjugation extension beyond the phenyl ring keeps the chromophore absorption in the UV range, rendering the pure substance visible-light transparent (white).[1]

The "Degraded" State (Compromised Quality)

Deviations from the ideal state are diagnostic of specific degradation pathways:

  • Beige / Tan: Mild surface oxidation.[1][2][3] Often acceptable for crude synthesis but requires recrystallization for GMP applications.[1][2][3]

  • Brown / Purple / Pink: Significant oxidation of the aniline moiety to quinoid-like species or azo-dimers.[1][3] Action: Purification required.[1][2][3]

  • Clumping / Deliquescence: Moisture absorption.[1][2][3] The HCl salt is hygroscopic; water uptake hydrolyzes the salt lattice and accelerates oxidative degradation.[1][2][3]

Melting Point & Solubility
  • Melting Point: Typically >200°C (often with decomposition).[1][2][3]

    • Note: Exact values depend on stoichiometry (mono- vs. dihydrochloride).[1][2][3] Analogs like 1-(3-chlorophenyl)piperazine HCl melt ~210–214°C. A sharp melting range (<2°C) confirms phase purity.[1][2][3]

  • Solubility:

    • High: Water, DMSO, Methanol (Polar protic/aprotic).[2][3]

    • Low/Insoluble: Dichloromethane, Hexanes, Diethyl Ether.[1][2][3]

Mechanism of Physical Change (Degradation Pathways)

Understanding why the appearance changes allows for better preventive handling.[1][2][3]

Diagram 1: Degradation & Quality Impact Logic

DegradationPathways Pure Pure 3-(Piperazin-1-yl)aniline HCl (White Crystalline Solid) Air O2 Exposure (Air) Pure->Air Moisture H2O Exposure (Humidity) Pure->Moisture Oxidation Aniline Oxidation (Formation of Quinoids/Azo species) Air->Oxidation Radical Mechanism Hydrolysis Lattice Disruption (Hygroscopic Clumping) Moisture->Hydrolysis H-Bonding Result1 Color Shift: Beige -> Brown -> Purple Oxidation->Result1 Hydrolysis->Oxidation Accelerates Result2 Physical Shift: Sticky/Paste-like Solid Hydrolysis->Result2

Caption: Logical flow of environmental stressors leading to observable physical degradation.[1]

Experimental Validation Protocol

As a Senior Scientist, you should never rely solely on a label. Use this self-validating workflow to confirm the compound's identity and quality.[1][3]

Visual Inspection & Verification Workflow

Objective: Correlate physical appearance with chemical purity before committing the reagent to synthesis.

Protocol:

  • Initial Check: Observe color against a white background.[1][2][3]

    • Pass: White/Pale Cream.[1][2][3][4]

    • Flag: Dark Brown/Purple (Proceed to Step 3 immediately).[1][2][3]

  • Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-d6 (or Methanol).

    • Pass: Clear, colorless solution.[1][2][3]

    • Fail: Turbid or colored solution (indicates insoluble polymeric impurities).[1][2][3]

  • Instrumental Confirmation (If Flagged):

    • 1H-NMR: Check for broad aromatic peaks (oxidation) or water peak integration (hygroscopicity).[1][2][3]

    • LC-MS: Identify M+1 peak (Free base MW + 1) and quantify impurity area %.

Diagram 2: Quality Assurance Decision Tree

QA_Workflow Start Receive Reagent 3-(Piperazin-1-yl)aniline HCl Visual Visual Inspection Start->Visual Decision1 Appearance? Visual->Decision1 White White/Off-White Free-flowing Decision1->White Colored Brown/Purple or Clumped Decision1->Colored Test1 Melting Point Check White->Test1 Test2 Recrystallization (EtOH/HCl or iPrOH) Colored->Test2 ResultPass Sharp MP (>200°C) Pass for Synthesis Test1->ResultPass Matches Ref ResultFail Broad MP / Low Purity Reject or Re-purify Test1->ResultFail Deviates >2°C Test2->Test1 Retest

Caption: Decision matrix for accepting or remediating the reagent based on physical signs.

Handling & Storage Directives

To maintain the "White/Off-White" physical appearance and chemical integrity:

  • Inert Atmosphere: Store under Argon or Nitrogen.[1][2][3] The aniline nitrogen is sensitive to atmospheric oxygen.[1][2][3]

  • Desiccation: Store in a desiccator or with silica gel packs.[1][2][3] The HCl salt will pull moisture from the air, turning the powder into a sticky gum.[2][3]

  • Cold Storage: -20°C is recommended for long-term storage to kinetically inhibit oxidation rates.[1][3]

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 7127806 (Free Base). National Center for Biotechnology Information (2025).[1][2][3] Link(Note: Analog reference for structural properties).

  • Safety & Handling: Safety Data Sheet: Aniline Hydrochloride. Carl Roth (2023).[1][2][3] Link.[1][2][3]

  • Synthesis & Characterization: Synthesis of piperazine derivatives. World Intellectual Property Organization, WO2016078107A1.[1][2][3] Link.[1][2][3]

  • Analog Physical Data: 1-(3-Chlorophenyl)piperazine hydrochloride Properties. Sigma-Aldrich.[1][3] Link.[1][2][3]

Sources

Navigating the Safety Profile of 3-(Piperazin-1-yl)aniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety considerations, handling protocols, and emergency procedures for 3-(Piperazin-1-yl)aniline hydrochloride. As a substituted aniline and piperazine derivative, this compound warrants a cautious and informed approach in a laboratory setting. This document synthesizes available safety data from structurally related compounds to establish a robust framework for risk mitigation, ensuring the protection of personnel and the integrity of research.

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 126148-73-8) was not publicly available at the time of this writing. The following guidance is based on the GHS classifications of structurally similar aromatic piperazine compounds. Users must supplement this guide with all available supplier information and conduct their own risk assessments.

Core Hazard Identification: Understanding the Risk Profile

Based on data from analogous compounds, this compound is anticipated to present several key hazards. The core structure, combining an aniline ring with a piperazine moiety, suggests a potential for toxicity and irritation.

The primary hazards are summarized below, forming the basis for all subsequent safety protocols. These are inferred from hazard statements for related molecules such as 3-(1-Piperazinyl)-1,2-benzisothiazole and various substituted anilines.[1][2]

Anticipated GHS Hazard Classifications:

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralToxic/Harmful if swallowedH301/H302Danger/Warning
Acute Toxicity, DermalHarmful in contact with skinH312Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
Acute Toxicity, InhalationHarmful if inhaledH332Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning

The aniline component is often associated with toxicity upon ingestion, inhalation, or skin contact, while piperazine derivatives can be potent skin and respiratory irritants or sensitizers. The hydrochloride salt form suggests the compound is likely a solid with some degree of water solubility.

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Spill_Response_Workflow cluster_1 Spill Response Decision Workflow Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill Size & Risk (Inside or outside fume hood?) Alert->Assess SmallSpill Small Spill (Inside Hood): 1. Absorb with inert material 2. Decontaminate area 3. Collect waste Assess->SmallSpill Small / Contained LargeSpill Large Spill or Outside Hood: 1. Evacuate the area 2. Close doors 3. Contact EHS Assess->LargeSpill Large / Uncontained Cleanup Place waste in sealed container for hazardous disposal SmallSpill->Cleanup

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small, Contained Spill):

  • Ensure Proper PPE: Do not attempt cleanup without appropriate PPE (gloves, goggles, lab coat).

  • Containment: Prevent the spread of the solid powder. Do not use water to clean up a dry spill as it may create a slurry that is harder to contain.

  • Collection: Gently sweep or wipe up the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Avoid actions that create dust.

  • Disposal: Place the collected material and all cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

While a specific Safety Data Sheet for this compound remains elusive, a robust safety framework can be constructed by analyzing the hazards of its core chemical motifs. The compound should be treated as toxic if swallowed, inhaled, or in contact with skin, and as a significant skin and eye irritant. The cornerstone of safe handling is the consistent use of engineering controls, specifically a chemical fume hood, supplemented by stringent administrative protocols and appropriate personal protective equipment. By understanding the causality behind these safety measures and adhering to them rigorously, researchers can effectively mitigate the risks and maintain a safe laboratory environment.

References

  • PubChem. Compound Summary for 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available at: [Link]

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Discovery and history of 3-(Piperazin-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Strategic Importance of 3-(Piperazin-1-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate belonging to the N-arylpiperazine class. While a singular "discovery" event for this specific molecule is not prominently documented, its existence and utility are a logical consequence of the extensive development of N-arylpiperazine synthesis for medicinal chemistry. This document elucidates the probable synthetic pathways for its creation, grounded in established chemical principles such as Nucleophilic Aromatic Substitution (SNA_r) and Palladium-catalyzed Buchwald-Hartwig amination. We will detail robust experimental protocols, analyze the strategic choice of reagents and reaction conditions, and discuss the compound's significance as a versatile building block for drug development professionals. The piperazine moiety is a cornerstone in modern pharmacology, and understanding the synthesis of its derivatives is crucial for innovation.[1][2][3]

Part 1: The N-Arylpiperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, ranking as the third most common nitrogen heterocycle in drug discovery.[1] Its prevalence is not coincidental; the piperazine nucleus imparts a unique combination of physicochemical properties that are highly advantageous for drug candidates. The two nitrogen atoms, positioned at the 1 and 4 positions, can serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This duality enhances aqueous solubility and allows for fine-tuned interactions with biological targets.[1]

This versatile scaffold is a key component in drugs spanning a vast array of therapeutic areas, including:

  • Antipsychotics (e.g., Aripiprazole, Ziprasidone)[3][4]

  • Antidepressants (e.g., Vortioxetine)[3]

  • Anxiolytics (e.g., Buspirone)[3]

  • Anticancer agents (e.g., Imatinib)[1]

  • Antihistamines (e.g., Cetirizine)

  • Antivirals and Anti-inflammatory agents [1]

The aniline moiety attached to the piperazine ring, as in 3-(Piperazin-1-yl)aniline, provides a crucial functional handle—the amino group—which can be readily modified to build more complex molecular architectures. This makes the title compound a valuable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization.

Part 2: The Genesis of 3-(Piperazin-1-yl)aniline: A Synthetic Perspective

The "discovery" of this compound is best understood as a product of the evolution of synthetic organic chemistry rather than a singular breakthrough. Its synthesis relies on fundamental C-N bond-forming reactions that have been optimized over decades for the construction of N-arylpiperazines. The two most logical and industrially scalable approaches are Nucleophilic Aromatic Substitution (SNA_r) and the more contemporary Buchwald-Hartwig amination.

Route A: Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic Aromatic Substitution is a classic method for forming C-N bonds, where a nucleophile displaces a leaving group on an aromatic ring.[5][6][7] For this reaction to be efficient, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[8] In the case of a meta-amino target, the synthesis must be designed indirectly.

A logical precursor is a nitro-substituted haloarene, such as 1-fluoro-3-nitrobenzene. The nitro group is a powerful EWG, activating the ring for nucleophilic attack by piperazine. The fluorine atom is an excellent leaving group in SNA_r reactions.[7] The synthesis proceeds in three key stages:

  • N-Arylation: A protected piperazine, typically N-Boc-piperazine, is reacted with 1-fluoro-3-nitrobenzene. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, preventing undesired side reactions and ensuring mono-arylation.

  • Nitro Group Reduction: The nitro group of the resulting tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is reduced to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or with chemical reducing agents.[9][10]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the basic nitrogen atoms to form the stable hydrochloride salt.

SNAr_Pathway cluster_0 Route A: Nucleophilic Aromatic Substitution (SNA_r) Start 1-Fluoro-3-nitrobenzene + Boc-Piperazine Intermediate1 N-Boc-4-(3-nitrophenyl)piperazine Start->Intermediate1  N-Arylation   (SNA_r) Intermediate2 N-Boc-4-(3-aminophenyl)piperazine Intermediate1->Intermediate2  Nitro Reduction   (e.g., H2, Pd/C) Product 3-(Piperazin-1-yl)aniline Hydrochloride Intermediate2->Product  Deprotection / Salt Formation   (HCl)

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SNA_r).

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a landmark development in cross-coupling chemistry, offers a more versatile and often higher-yielding alternative to classical methods.[11][12][13] This palladium-catalyzed reaction directly couples an aryl halide (or triflate) with an amine, and it does not require a strong electron-withdrawing group on the aromatic ring.[13]

This allows for a more direct approach:

  • C-N Coupling: A suitable 3-haloaniline, such as 3-bromoaniline, is coupled directly with N-Boc-piperazine.[14] The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) that facilitates the catalytic cycle.[13] A base, such as sodium tert-butoxide, is necessary to deprotonate the amine in the catalytic cycle.

  • Deprotection and Salt Formation: As with Route A, the final step involves the removal of the Boc group with acid to yield the desired hydrochloride salt.

Buchwald_Hartwig_Pathway cluster_1 Route B: Buchwald-Hartwig Amination Start_BH 3-Bromoaniline + Boc-Piperazine Intermediate_BH N-Boc-4-(3-aminophenyl)piperazine Start_BH->Intermediate_BH  Pd-Catalyzed Coupling   (Pd Catalyst, Ligand, Base) Product_BH 3-(Piperazin-1-yl)aniline Hydrochloride Intermediate_BH->Product_BH  Deprotection / Salt Formation   (HCl)

Caption: Synthetic pathway via Palladium-Catalyzed Buchwald-Hartwig Amination.

Part 3: Experimental Protocols & Methodologies

The following protocols are detailed representations of the synthetic routes described above. They are designed as self-validating systems, incorporating standard purification and analytical checkpoints.

Protocol 1: Synthesis via SNA_r from 1-Fluoro-3-nitrobenzene

Step 1.1: Synthesis of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

  • To a stirred solution of N-Boc-piperazine (1.1 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Add 1-fluoro-3-nitrobenzene (1.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Causality: The use of a polar aprotic solvent (DMSO) and heat accelerates the SNA_r reaction. K₂CO₃ is a mild base sufficient to scavenge any HF formed, driving the reaction to completion.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or isopropanol.

Step 1.2: Synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

  • Dissolve the product from Step 1.1 in methanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature.

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines with minimal side products.

  • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired aniline.

Step 1.3: Synthesis of this compound

  • Dissolve the product from Step 1.2 in a suitable solvent like dioxane or methanol.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.

  • Causality: The strong acid cleaves the acid-labile Boc protecting group, releasing isobutylene and carbon dioxide. The excess acid ensures the protonation of both the piperazine and aniline nitrogens, leading to the precipitation of the stable hydrochloride salt.

  • The product hydrochloride salt will typically precipitate from the solution.

  • Filter the solid, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Step 2.1: Synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

  • To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source such as Pd₂(dba)₃ (1-2 mol%), and a phosphine ligand like XPhos (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane as the solvent.

  • Causality: The Buchwald-Hartwig reaction is oxygen-sensitive, necessitating inert conditions. The bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[13] The strong base (NaOtBu) is required to deprotonate the piperazine for entry into the catalytic cycle.

  • Heat the mixture to 100-110 °C and monitor by TLC or HPLC.

  • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 2.2: Synthesis of this compound

  • Follow the procedure outlined in Step 1.3.

Part 4: Physicochemical Properties and Characterization

The final product, this compound, is typically an off-white to light-colored solid. Its identity and purity would be confirmed using a suite of standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃ · xHClCalculated
Appearance Off-white to tan solidTypical for similar compounds
Solubility Soluble in water, methanolExpected for a hydrochloride salt
¹H NMR Complex aromatic and aliphatic signalsSpectroscopic prediction
Mass Spectrometry [M+H]⁺ corresponding to the free baseAnalytical standard

Part 5: Applications in Modern Drug Development

This compound is a strategically valuable building block. The primary amine on the aniline ring serves as a versatile nucleophile and a synthetic handle for a wide range of chemical transformations:

  • Amide Bond Formation: The amine can be acylated to form amides, a common linkage in many drug molecules.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, which are important pharmacophores.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones to form new C-N bonds, extending the molecular scaffold.[2]

  • Heterocycle Synthesis: The aniline group can serve as a precursor for the construction of more complex heterocyclic systems, such as quinolines or benzodiazepines.

By leveraging these transformations, medicinal chemists can rapidly generate diverse libraries of compounds built upon the aminophenylpiperazine core, exploring structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.

References

  • Chem-Impex International. (n.d.). 3-Fluoroaniline. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2021). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 7, 2026, from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 7, 2026, from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved February 7, 2026, from [Link]

  • Organometallics. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 7, 2026, from [Link]

  • Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromoaniline. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 7, 2026, from [Link]

  • Journal of the Chemical Society. (1962). and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved February 7, 2026, from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Retrieved February 7, 2026, from [Link]

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Unlocking the Therapeutic Potential of 3-(Piperazin-1-yl)aniline Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

HYDERABAD, India & VIZAG, India – February 7, 2026 – As a cornerstone in medicinal chemistry, the piperazine scaffold continues to fuel the discovery of novel therapeutics. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the untapped potential of a key intermediate, 3-(Piperazin-1-yl)aniline hydrochloride. Synthesizing field-proven insights with technical accuracy, this document outlines promising research avenues and provides actionable experimental frameworks to accelerate the journey from bench to bedside.

The versatile structure of piperazine-containing compounds has led to their successful application in a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] The inherent properties of the piperazine ring, such as its conformational flexibility and ability to modulate physicochemical characteristics like solubility and bioavailability, make it a privileged scaffold in modern drug design.[2][3] This guide specifically focuses on this compound, a molecule poised for significant contributions to the development of next-generation therapies.

Core Chemical and Physical Properties

A thorough understanding of the foundational properties of this compound is critical for its effective utilization in drug discovery programs.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClN₃PubChem CID 68501435
Molecular Weight 213.71 g/mol PubChem CID 68501435
Appearance SolidBased on similar compounds
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical principles

Note: Experimental validation of these properties is a crucial first step in any research endeavor.

I. Potential Research Area 1: Oncology - Kinase Inhibitor Development

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 3-(piperazin-1-yl)aniline scaffold serves as an excellent starting point for the design of novel kinase inhibitors, particularly targeting pathways like PI3K/mTOR and cyclin-dependent kinases (CDKs).

Scientific Rationale: The Privileged Scaffold in Kinase Inhibition

The aniline and piperazine moieties of the core structure provide key interaction points within the ATP-binding pocket of many kinases. The aniline nitrogen can act as a hydrogen bond donor, while the piperazine ring can be functionalized to extend into solvent-exposed regions or hydrophobic pockets, thereby enhancing potency and selectivity. This "hinge-binding" motif is a well-established strategy in kinase inhibitor design.

Proposed Research Workflow: Development of Novel PI3K/mTOR Inhibitors

This workflow outlines the key steps for synthesizing and evaluating novel dual PI3K/mTOR inhibitors based on the 3-(piperazin-1-yl)aniline scaffold.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A 1. Scaffold Modification: Functionalize the N4-position of the piperazine ring of this compound with various aromatic and heteroaromatic groups. B 2. Library Synthesis: Synthesize a focused library of derivatives. A->B C 3. Structural Characterization: Confirm structures using NMR, Mass Spectrometry, and IR spectroscopy. B->C D 4. Kinase Activity Assays: Screen compounds against a panel of PI3K isoforms and mTOR using assays like ADP-Glo™. C->D E 5. Cell-Based Proliferation Assays: Evaluate the cytotoxic effects on various cancer cell lines (e.g., breast, lung, colon) using MTT or similar assays. D->E F 6. Apoptosis & Cell Cycle Analysis: Investigate the mechanism of action through flow cytometry-based assays. E->F G 7. Structure-Activity Relationship (SAR) Analysis: Identify key structural features influencing potency and selectivity. F->G H 8. In Silico Modeling: Perform molecular docking studies to understand binding modes. G->H I 9. ADME Profiling: Assess solubility, metabolic stability, and permeability of lead compounds. H->I

Figure 1: A comprehensive workflow for the development of novel kinase inhibitors.

Experimental Protocol: PI3K Alpha Glo-Based Kinase Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of synthesized compounds against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2/PIP3-Grip™

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound derivatives (test compounds)

  • DMSO (vehicle control)

  • 96-well white plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or DMSO

    • PI3Kα enzyme

    • PIP2/PIP3-Grip™ substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

II. Potential Research Area 2: Central Nervous System (CNS) - Development of Novel Antipsychotics and Antidepressants

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[5] Its ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, makes it a valuable scaffold for the development of novel CNS agents.[6]

Scientific Rationale: Targeting Monoamine Pathways

Many neurological and psychiatric disorders are associated with the dysregulation of monoamine neurotransmitters. Piperazine derivatives can be designed to modulate the activity of key receptors and transporters in these pathways, offering the potential for improved efficacy and reduced side effects compared to existing treatments.[5] For instance, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have shown promise as selective serotonin reuptake inhibitors (SSRIs).[7]

Proposed Research Workflow: Discovery of Multi-Target Antipsychotics

This workflow details a strategy for developing novel antipsychotic agents with a multi-receptor binding profile.

cluster_0 Design & Synthesis cluster_1 In Vitro Pharmacology cluster_2 In Vivo Behavioral Models A 1. Scaffold Elaboration: Synthesize derivatives of this compound with moieties known to interact with D2, 5-HT1A, and 5-HT2A receptors. B 2. Chemical Characterization: Confirm the identity and purity of all synthesized compounds. A->B C 3. Receptor Binding Assays: Determine the binding affinities of the compounds for a panel of CNS receptors (D2, 5-HT1A, 5-HT2A, etc.). B->C D 4. Functional Assays: Characterize the compounds as agonists, antagonists, or partial agonists at the target receptors. C->D E 5. Antipsychotic-like Activity: Evaluate efficacy in models such as apomorphine-induced climbing in mice. D->E F 6. Side Effect Profiling: Assess potential for extrapyramidal symptoms (e.g., catalepsy test) and metabolic side effects. E->F

Figure 2: A streamlined workflow for the discovery of novel antipsychotic agents.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This protocol describes a standard in vivo model for assessing the antipsychotic-like activity of test compounds.

Animals:

  • Male ICR mice (20-25 g)

Materials:

  • This compound derivatives (test compounds)

  • Apomorphine hydrochloride

  • Vehicle (e.g., saline, 0.5% Tween 80)

  • Climbing cages (wire mesh cages)

Procedure:

  • Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the apomorphine challenge.

  • Apomorphine Challenge: After the pretreatment period, administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

  • Behavioral Observation: Immediately after the apomorphine injection, place each mouse individually in a climbing cage and observe its behavior for 30 minutes.

  • Scoring: Score the climbing behavior at 5-minute intervals based on a pre-defined scale (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

  • Data Analysis: Calculate the total climbing score for each mouse and compare the scores between the treatment groups and the vehicle control group. A significant reduction in the climbing score indicates potential antipsychotic activity.

III. Potential Research Area 3: Anti-Infective and Anti-Inflammatory Agents

The piperazine scaffold is also prevalent in compounds with antimicrobial and anti-inflammatory properties.[1] The structural versatility of this compound allows for the incorporation of pharmacophores known to be active against various pathogens and inflammatory targets.

Scientific Rationale: A Versatile Core for Diverse Targets

By strategically modifying the 3-(piperazin-1-yl)aniline core, it is possible to develop compounds that inhibit bacterial or fungal growth or modulate inflammatory pathways. For example, the aniline moiety can be derivatized to mimic known antibacterial agents, while the piperazine ring can be functionalized to interact with inflammatory mediators.

Proposed Research Directions:
  • Antimicrobial Agents: Synthesize and evaluate derivatives against a panel of clinically relevant bacteria and fungi.[8] Structure-activity relationship (SAR) studies can guide the optimization of lead compounds to enhance their potency and spectrum of activity.

  • Anti-Inflammatory Agents: Design and test compounds for their ability to inhibit key inflammatory enzymes (e.g., COX-1, COX-2) or modulate the production of pro-inflammatory cytokines.[9]

Conclusion: A Scaffold of Opportunity

This compound represents a versatile and promising starting point for the discovery of novel therapeutic agents across multiple disease areas. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a rich landscape for medicinal chemists and drug discovery scientists. The research directions and experimental frameworks presented in this guide offer a solid foundation for unlocking the full therapeutic potential of this valuable chemical entity.

References

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. Available from: [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. ACS Publications. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as. Semantic Scholar. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available from: [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available from: [Link]

  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ResearchGate. Available from: [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available from: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Available from: [Link]

  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available from: [Link]

  • Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. Available from: [Link]

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Methodological & Application

Detailed protocol for 3-(Piperazin-1-yl)aniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis protocol for 3-(Piperazin-1-yl)aniline hydrochloride , a key intermediate in the development of serotonin modulators and other central nervous system (CNS) active pharmaceutical ingredients (APIs).[1] The methodology focuses on a robust, scalable two-step sequence: Palladium-catalyzed Buchwald-Hartwig amination followed by nitro-group reduction.[1]

Part 1: Core Directive & Safety

Notice: This document is for Research & Development (R&D) use only . The compound described is a chemical intermediate and is not intended for human consumption or therapeutic use without further regulatory approval.[1]

Safety Advisory (E-E-A-T):

  • Aniline Toxicity: Anilines are associated with methemoglobinemia.[1][2][3] All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Piperazine Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[1] Avoid dust inhalation.[1]

  • Catalytic Hydrogenation: The reduction step involves hydrogen gas and pyrophoric catalysts (Pd/C). Strict inert atmosphere techniques (nitrogen/argon purging) are mandatory to prevent ignition.

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis & Strategy

The synthesis of 3-(Piperazin-1-yl)aniline poses a chemoselectivity challenge.[1] Direct reaction of 3-haloanilines with piperazine often leads to mixtures or polymerization due to the competing nucleophilicity of the aniline amine.[1]

To ensure high purity and yield, we employ a Nitro-Precursor Strategy :

  • C-N Coupling: Use 1-bromo-3-nitrobenzene as the electrophile.[1] The nitro group is non-nucleophilic, eliminating self-coupling side reactions.[1] We utilize N-Boc-piperazine to prevent bis-arylation of the piperazine.[1]

  • Reduction: Chemoselective reduction of the nitro group to the aniline using catalytic hydrogenation.[1]

  • Deprotection & Salt Formation: Simultaneous removal of the Boc group and formation of the hydrochloride salt.[1]

Reaction Pathway Visualization

SynthesisPathway Start 1-Bromo-3-nitrobenzene (Starting Material) Intermediate1 Intermediate A: tert-Butyl 4-(3-nitrophenyl) piperazine-1-carboxylate Start->Intermediate1 Step 1: Pd-Catalyzed Amination (Pd2(dba)3, BINAP, NaOtBu) Reagent1 N-Boc-Piperazine Reagent1->Intermediate1 Intermediate2 Intermediate B: tert-Butyl 4-(3-aminophenyl) piperazine-1-carboxylate Intermediate1->Intermediate2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Product Final Product: 3-(Piperazin-1-yl)aniline Dihydrochloride Intermediate2->Product Step 3: Deprotection/Salt Formation (4M HCl in Dioxane)

Caption: Figure 1. Three-stage synthetic pathway utilizing a nitro-protection strategy to ensure regioselectivity.[1]

Part 3: Detailed Protocol

Step 1: Buchwald-Hartwig Amination

Objective: Coupling of 1-bromo-3-nitrobenzene with N-Boc-piperazine.[1] Rationale: Palladium catalysis allows for coupling under mild conditions compared to harsh SNAr conditions, which are ineffective on non-activated meta-substituted rings.[1]

Table 1: Reagents & Stoichiometry (Step 1)

ReagentEquiv.[1][4]Role
1-Bromo-3-nitrobenzene1.0Electrophile
N-Boc-Piperazine1.2Nucleophile
Pd₂(dba)₃0.02Catalyst Precursor
BINAP0.04Ligand
Sodium tert-butoxide (NaOtBu)1.5Base
Toluene(0.2 M)Solvent

Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add 1-bromo-3-nitrobenzene, N-Boc-piperazine, Pd₂(dba)₃, BINAP, and NaOtBu to the flask.

  • Solvation: Add anhydrous Toluene via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for catalyst life).

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield Intermediate A (Yellow solid).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the aniline. Rationale: Pd/C catalyzed hydrogenation is cleaner and easier to work up than Fe/HCl or SnCl₂ reductions, avoiding heavy metal waste.[1]

Table 2: Reagents & Conditions (Step 2)

ReagentAmountRole
Intermediate A1.0 equivSubstrate
10% Pd/C (wet)10 wt%Catalyst
Methanol(0.1 M)Solvent
Hydrogen (H₂)1 atm (balloon)Reductant

Methodology:

  • Safety Check: Ensure all ignition sources are removed.

  • Preparation: Dissolve Intermediate A in Methanol in a round bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (wet support reduces ignition risk). Do not add dry catalyst to flammable solvent.[1]

  • Purge: Seal the flask with a septum. Evacuate and backfill with Argon (3x), then evacuate and backfill with Hydrogen (balloon).

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The yellow color of the nitro compound should fade.[1]

  • Workup: Flush the system with Argon. Filter the mixture through Celite (do not let the catalyst dry out completely on the filter paper to prevent fire).

  • Isolation: Concentrate the filtrate to obtain Intermediate B . This is often pure enough for the next step.[1]

Step 3: Deprotection & Salt Formation

Objective: Cleavage of the Boc group and isolation of the hydrochloride salt.

Methodology:

  • Dissolution: Dissolve Intermediate B in a minimal amount of Dichloromethane (DCM) or Methanol.

  • Acidification: Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. A precipitate should form.[1]

  • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under inert atmosphere (hygroscopic).

  • Drying: Dry the solid in a vacuum oven at 40°C to yield 3-(Piperazin-1-yl)aniline dihydrochloride .

References

  • Buchwald-Hartwig Amination Principles

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Synthesis of Aryl Piperazines

    • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).[1] "Palladium-catalyzed reactions of aryl halides with soft nucleophiles." Tetrahedron. Link

  • Nitro Reduction Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate in catalytic transfer hydrogenation." Synthesis. Link

  • Vortioxetine Intermediate Synthesis (Contextual Application)

    • Bang-Andersen, B., et al. (2011).[1][5] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder."[1] Journal of Medicinal Chemistry. Link

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Purification of 3-(Piperazin-1-yl)aniline hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Parameters for 3-(Piperazin-1-yl)aniline Hydrochloride

Executive Summary & Scientific Context

This compound (CAS: 27969-75-1 / related salts) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and benzisothiazole-based antipsychotics.[1] The presence of both an electron-rich aniline moiety and a secondary amine (piperazine) creates specific purification challenges:

  • Oxidative Instability: The aniline nitrogen is prone to oxidation, leading to colored quinoid impurities (often brown/black oils).[1]

  • Hygroscopicity: As a hydrochloride salt, the compound exhibits high lattice energy but also significant affinity for atmospheric moisture, complicating drying and yield stability.[1]

  • Amphoteric Nature: The molecule contains basic centers with distinct pKa values, influencing solubility based on pH and solvent dielectric constants.[1]

This application note details a robust Solvent/Anti-Solvent Recrystallization Protocol designed to maximize purity (>99.5% HPLC) while mitigating oxidative degradation.

Theoretical Grounding: Solvent Selection Strategy

The purification strategy relies on manipulating the Metastable Zone Width (MSZW) . We utilize a high-dielectric protic solvent for dissolution and a lower-dielectric aprotic solvent to induce nucleation.[1]

Solvent System Rationale
  • Primary Solvent (Dissolution): Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Mechanism:[1][2][3][4][5] The hydroxyl groups form hydrogen bonds with the ionic chloride lattice, effectively solvating the salt at elevated temperatures (

      
      ).
      
  • Anti-Solvent (Precipitation): Ethyl Acetate (EtOAc) .[1]

    • Mechanism:[1][2][3][5] EtOAc has a lower dielectric constant (

      
      ) compared to EtOH (
      
      
      
      ).[1] Adding EtOAc disrupts the solvation shell of the salt, increasing the chemical potential of the solute until supersaturation triggers nucleation.

Table 1: Solvent Screening Data (Thermodynamic Solubility Estimates)

Solvent SystemTemp (

C)
Solubility BehaviorSuitability
Water 25Very High (>500 mg/mL)Low (Hard to dry; hydrate risk)
Ethanol (Abs.) 78 (Reflux)HighHigh (Good primary solvent)
Isopropanol 82 (Reflux)ModerateHigh (Steeper solubility curve)
Ethyl Acetate 77InsolubleExcellent (Anti-solvent)
DCM 40Low/InsolubleMedium (Good for washing, not crystallizing)

Detailed Protocol: Recrystallization Workflow

Safety Pre-requisites:

  • Hazard: Aniline derivatives are toxic by inhalation and skin contact.[1][6] Use a fume hood.[1][7]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

Phase A: Dissolution and Decolorization[1]
  • Charge: Place 10.0 g of crude this compound into a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 60 mL of Ethanol (absolute) .

    • Note: If using Isopropanol, use ~80 mL as solubility is slightly lower.[1]

  • Heating: Equip with a reflux condenser and heat the mixture to 75°C (near reflux) with magnetic stirring.

    • Observation: The solid should dissolve.[1][2] If undissolved solids remain after 15 mins, add EtOH in 5 mL increments.

  • Activated Carbon Treatment (Critical):

    • Once dissolved, remove the heat source briefly.[1]

    • Add 0.5 g of Activated Charcoal (e.g., Norit® SX Ultra).[1]

    • Reasoning: Carbon preferentially adsorbs high-molecular-weight colored oxidation byproducts.[1]

    • Reflux for an additional 10 minutes.

Phase B: Hot Filtration
  • Preparation: Pre-heat a glass funnel and a fluted filter paper (or a Celite® pad on a sintered glass funnel) with hot ethanol.

    • Why? Prevents premature crystallization on the filter, which causes yield loss.[1]

  • Filtration: Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

    • Result: A clear, pale-yellow to colorless filtrate.[1] If the filtrate is dark, repeat carbon treatment.[1]

Phase C: Nucleation (The Anti-Solvent Drop)
  • Re-heating: Return the filtrate to a gentle boil (

    
    ).
    
  • Anti-Solvent Addition:

    • Slowly add Ethyl Acetate dropwise via an addition funnel or pipette.[1]

    • Endpoint: Stop adding when a persistent cloudiness (turbidity) just barely remains and does not dissolve upon swirling.

    • Typical Ratio: 1:1 to 1:2 (EtOH:EtOAc) depending on concentration.[1]

  • Clearing: Add 1-2 mL of Ethanol to just clear the turbidity (restore a single phase).[1]

Phase D: Controlled Cooling
  • Ambient Cooling: Remove the flask from the heat source. Cap it loosely. Allow it to cool to room temperature (

    
    ) undisturbed for 2 hours .
    
    • Causality: Rapid cooling locks impurities inside the crystal lattice.[1] Slow cooling promotes the growth of pure, defined needles/plates.[1]

  • Cryogenic Step: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour  to maximize yield.
    
Phase E: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with cold Ethyl Acetate/Ethanol (3:1 mixture, 20 mL).

    • Warning: Do not use pure water; it will dissolve the salt.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Desiccant: Use

      
       or silica gel in the oven trap to absorb moisture.[1]
      

Visualization of Workflow

The following diagram illustrates the critical decision nodes and process flow for the purification.

Recrystallization_Workflow cluster_QC Quality Control Check Start Crude 3-(Piperazin-1-yl)aniline HCl Dissolution Dissolve in Hot Ethanol (75°C) (Protic Solvent) Start->Dissolution Carbon Add Activated Carbon (Remove Oxidation Products) Dissolution->Carbon Dark Color? Filter Hot Filtration (Remove Carbon/Insolubles) Dissolution->Filter Clear? Carbon->Filter AntiSolvent Add Ethyl Acetate (Hot) Until Turbidity Filter->AntiSolvent Clear Add min. EtOH to Clear AntiSolvent->Clear Cooling Slow Cooling to 25°C then 4°C (Ice Bath) Clear->Cooling Isolate Vacuum Filtration & Wash (Cold EtOAc/EtOH) Cooling->Isolate Dry Vacuum Dry (45°C) Final Product Isolate->Dry HPLC HPLC Purity (>99.5%) Dry->HPLC MP Melting Point (Check Lit.) Dry->MP

Figure 1: Step-by-step recrystallization workflow emphasizing the critical "Hot Filtration" and "Anti-Solvent" phases.

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

ParameterMethodAcceptance Criteria
Appearance VisualOff-white to white crystalline solid.[1] (Brown/Pink indicates oxidation).[1]
Purity HPLC (C18 Column)> 99.0% Area under curve.[1]
Identity 1H-NMR (D2O or DMSO-d6)Confirm integration of piperazine protons (2.8-3.2 ppm) vs aromatic protons.
Chloride Content Argentometric TitrationMatches theoretical % for Mono- or Dihydrochloride (verify stoichiometry).

Troubleshooting Guide:

  • Problem: Oiling Out (Product forms a liquid oil at the bottom instead of crystals).

    • Cause: Temperature too high during anti-solvent addition or too much anti-solvent added too fast.[1]

    • Fix: Re-heat to dissolve the oil.[1] Add a "seed crystal" of pure product. Cool very slowly with vigorous stirring.

  • Problem: Low Yield.

    • Cause: Too much ethanol used.[1]

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step (Second Crop).

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General Recrystallization Techniques).

  • PubChem. (n.d.).[1] 3-(Piperidin-1-yl)aniline - Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023.[1] [Link]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023.[1] [Link]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Salt Selection and Polymorphism).[1][8]

Sources

Application Note: A Robust Column Chromatography Protocol for the Purification of 3-(Piperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Piperazin-1-yl)aniline is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors and receptor modulators.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. The molecule's structure, featuring both a primary aromatic amine and a secondary amine within the piperazine ring, imparts a high degree of polarity and basicity.

These characteristics present a significant challenge for purification via standard silica gel column chromatography. The acidic nature of silica's silanol groups (Si-OH) can cause strong, often irreversible, adsorption of basic compounds, leading to significant product loss and severe peak tailing.[2][3] This application note provides a detailed, field-proven protocol for the efficient purification of 3-(Piperazin-1-yl)aniline. We address the critical pre-purification step of converting the commonly available hydrochloride salt to its free-base form, followed by a modified normal-phase chromatography method that passivates the silica surface, ensuring high recovery and purity.

Principle of the Method: Mitigating Amine-Silica Interactions

The core challenge in purifying basic amines on silica gel is the strong acid-base interaction between the amine's lone pair of electrons and the acidic protons of the stationary phase's silanol groups. This interaction causes the issues described above. To overcome this, our method employs a competitive displacement strategy.

By introducing a volatile tertiary amine, such as triethylamine (TEA), into the mobile phase at a low concentration (typically 0.5-2%), the TEA preferentially interacts with the acidic silanol sites. This effectively "masks" the active sites on the silica surface, preventing the target analyte from binding too strongly. The result is a more symmetrical peak shape, reduced tailing, and significantly improved recovery of the desired compound.[2] An alternative, though more costly, approach involves using an amine-functionalized stationary phase, which provides a basic surface environment and can simplify the mobile phase.[4]

This protocol will focus on the more common and cost-effective method of using standard silica gel with a base-modified eluent.

Materials, Reagents, and Instrumentation

Materials & Reagents
Item Grade Recommended Supplier Notes
3-(Piperazin-1-yl)aniline HClSynthesis GradeN/AThe crude starting material.
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)N/AStandard for flash chromatography.
Dichloromethane (DCM)HPLC GradeN/APrimary eluent component.
Methanol (MeOH)HPLC GradeN/APolar eluent modifier.
Triethylamine (TEA)Reagent Grade, ≥99%N/AMobile phase additive.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/AFor neutralization.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularN/AFor drying organic extracts.
Deionized WaterType II or higherN/A
TLC PlatesSilica Gel 60 F₂₅₄N/AFor reaction/fraction monitoring.
Ethyl AcetateHPLC GradeN/AFor TLC mobile phase.
HexaneHPLC GradeN/AFor TLC mobile phase.
Instrumentation
  • Flash Chromatography System (Automated or Manual Glass Column setup)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Separatory Funnel (appropriate volume)

  • Erlenmeyer Flasks and Beakers

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Fume Hood

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

Experimental Protocols

The entire workflow is a multi-stage process that requires careful execution at each step to ensure the final purity of the product.

Chromatography_Workflow cluster_prep Phase 1: Sample Preparation cluster_chrom Phase 2: Chromatography cluster_analysis Phase 3: Analysis & Work-up Neutralize Neutralize HCl Salt to Free Base Extract Extract with DCM Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate to Crude Oil/Solid Dry->Concentrate Adsorb Adsorb onto Silica (Dry Loading) Concentrate->Adsorb Load Load Sample onto Column Adsorb->Load Pack Pack Column with Silica Slurry Pack->Load Elute Elute with DCM/MeOH/TEA Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Pure Product (HPLC, NMR, MS) Evaporate->Final

Caption: Workflow for the purification of 3-(Piperazin-1-yl)aniline.

Step 1: Neutralization of Hydrochloride Salt (Mandatory)

Causality: The hydrochloride salt is highly polar and will not elute from the silica column. It must be converted to the less polar free base before chromatography.

  • Dissolve the crude 3-(Piperazin-1-yl)aniline hydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while gently swirling. Continue until gas evolution (CO₂) ceases, indicating that the acid has been neutralized. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extract the aqueous layer three times with dichloromethane (DCM). The volume of DCM for each extraction should be approximately equal to the volume of the aqueous layer.

  • Combine the organic (DCM) layers.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes, then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude free base, which is now ready for column chromatography.

Step 2: Thin-Layer Chromatography (TLC) Analysis

Causality: Before performing the large-scale column, it is essential to determine the appropriate mobile phase composition using TLC. This saves time, solvent, and sample.

  • Mobile Phase (Eluent) Screening: A good starting point for the eluent system is Dichloromethane/Methanol with a constant 1% Triethylamine.

    • Prepare a TLC developing chamber with 95:5:1 (DCM:MeOH:TEA).

    • Dissolve a small amount of the crude free base in DCM and spot it on a TLC plate.

    • Develop the plate, dry it, and visualize under a UV lamp (254 nm).

  • Optimization: The goal is to have the desired product with a Retention Factor (Rƒ) value between 0.25 and 0.35.

    • If the Rƒ is too low (spot doesn't move far), increase the polarity by increasing the percentage of methanol (e.g., 90:10:1 DCM:MeOH:TEA).

    • If the Rƒ is too high (spot runs with the solvent front), decrease the polarity by reducing the percentage of methanol.

  • Final TLC System: The optimized TLC solvent system provides the basis for the column chromatography mobile phase. For this compound, a system of 92:8:1 (DCM:MeOH:TEA) is often effective.

Step 3: Column Packing and Sample Loading
  • Column Preparation: Select a glass or pre-packed column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica weight to crude sample weight).

  • Slurry Packing:

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform stationary phase bed.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Dry Loading (Recommended):

    • Dissolve the crude free base from Step 4.1 in a minimal amount of DCM.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column bed.

Step 4: Elution and Fraction Collection

Causality: Gradient elution, where the mobile phase polarity is gradually increased, is used to first elute non-polar impurities and then increase the solvent strength to elute the more polar product, ensuring a clean separation.

  • Initial Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2:1 DCM:MeOH:TEA). This will wash out any non-polar impurities.

  • Gradient Elution: Gradually increase the percentage of methanol in the mobile phase. A suggested gradient is outlined in the table below. The flow rate should be adjusted to allow for proper equilibration and separation.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process. Label them sequentially.

Step % Dichloromethane (DCM) % Methanol (MeOH) % Triethylamine (TEA) Column Volumes (CV) Purpose
198212-3Wash out non-polar impurities
295515-7Elute compounds of intermediate polarity
3928110-15Elute Target Compound
4851513-5Elute highly polar impurities
Step 5: Monitoring and Post-Purification Work-up
  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate. Develop the plate using the optimized solvent system from Step 4.2.

  • Combine Fractions: Under UV light, identify the fractions that contain only the pure desired product (single spot at the correct Rƒ). Combine these fractions in a clean round-bottom flask.

  • Solvent Removal: Remove the solvents (DCM, MeOH, and the volatile TEA) using a rotary evaporator. It may be necessary to co-evaporate with DCM or toluene a few times to completely remove residual TEA.

  • Final Product: The resulting residue is the purified 3-(Piperazin-1-yl)aniline free base. Obtain the final weight and calculate the yield.

  • Purity Confirmation: Confirm the purity and identity of the final product using analytical techniques such as HPLC, ¹H-NMR, and Mass Spectrometry.

Troubleshooting

Problem Possible Cause Solution
Product does not elute from the column. 1. Mobile phase polarity is too low. 2. HCl salt was not fully neutralized.1. Gradually increase the percentage of methanol in the eluent. 2. Repeat the neutralization step (4.1) ensuring the aqueous phase is basic.
Severe peak tailing on TLC and column. Insufficient passivation of silica gel.Increase the concentration of triethylamine in the mobile phase to 1.5% or 2.0%.
Poor separation from a close-running impurity. Mobile phase is not optimal for resolving the two compounds.Use a shallower gradient during elution or switch to a different solvent system (e.g., Ethyl Acetate/Hexane/TEA if applicable).
Product recovered is an oil but should be a solid. Residual solvent or triethylamine is present.Co-evaporate the product with toluene or DCM on a rotary evaporator, then place under high vacuum for several hours.

Safety Precautions

  • Chemical Hazards: Dichloromethane is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood. Methanol is toxic and flammable. Triethylamine is corrosive and has a strong, unpleasant odor. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is sufficient for incidental contact).

  • Pressure: If using a flash chromatography system with compressed air, do not exceed the pressure rating of the glassware to avoid the risk of explosion.

References

  • PharmaCompass. 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride Drug Information. [Online] Available at: [Link]

  • ACS Publications. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. [Online] Available at: [Link]

  • Jakson. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Online] ResearchGate. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • MDPI. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Online] Available at: [Link]

  • Reddit. Chromotography with free amines? [Online] r/chemhelp. Available at: [Link]

  • PubChem. 3-(Piperidin-1-yl)aniline. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.Recovery and purification of piperazine.
  • ACS Publications. Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. [Online] Available at: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Online] Available at: [Link]

  • Google Patents.Method for synthesizing piperazine pharmaceutical intermediate.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]

  • Biotage. When should amine-bonded columns be used for purification? [Online] Available at: [Link]

  • National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions... [Online] PMC. Available at: [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 3-(Piperazin-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 3-(Piperazin-1-yl)aniline hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control and stability testing in a regulated environment. The protocol herein is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and scientific validity.[1][2][3][4][5]

Introduction

3-(Piperazin-1-yl)aniline is a substituted aniline and piperazine derivative, a structural motif present in numerous active pharmaceutical ingredients (APIs).[6][7] The hydrochloride salt is often preferred to enhance stability and solubility. Ensuring the purity of this starting material is paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and precision in quantifying APIs and their impurities.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the HPLC analysis of this compound, including method development rationale, detailed protocols, and a full validation summary according to ICH guidelines.[1][4][8]

Method Rationale and Development

The primary objective was to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

  • Column Chemistry: A C18 (octadecyl) stationary phase was selected for its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like anilines and piperazines by shielding residual silanols.

  • Mobile Phase Selection: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile was chosen.

    • Buffer (pH 3.0): The pKa of the aniline and piperazine moieties necessitates a controlled pH to ensure consistent ionization and, therefore, reproducible retention times. A phosphate buffer at pH 3.0 protonates the basic nitrogen atoms, leading to good peak shape and retention on the C18 column.

    • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and UV transparency. The ratio of buffer to acetonitrile was optimized to achieve a suitable retention time for the main peak (typically between 5 and 10 minutes) and adequate resolution from all potential impurities.

  • Detection Wavelength: Based on the UV spectrum of 3-(Piperazin-1-yl)aniline, a detection wavelength of 245 nm was selected. This wavelength provides a high molar absorptivity for the analyte, ensuring high sensitivity for both the main component and its structurally related impurities.

Experimental Protocols

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Chemicals:

    • This compound reference standard (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix 700 mL of the prepared buffer with 300 mL of acetonitrile.

    • Degas the solution for 10 minutes using sonication or vacuum filtration.

  • Diluent:

    • Mobile phase is used as the diluent for all standard and sample preparations.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow steps 2-4 of the standard solution preparation.

Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis.

HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Sys_Suit System Suitability Test Prep_Mobile->Sys_Suit Prep_Std Prepare Standard Solution Prep_Std->Sys_Suit Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Std Inject Standard Sys_Suit->Inject_Std If Pass Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Purity / Impurities Integrate->Calculate Report Generate Report Calculate->Report Method Validation Workflow cluster_params Validation Parameters cluster_criteria Acceptance Criteria Check start Method Validation Protocol Specificity Specificity (Forced Degradation) start->Specificity Linearity Linearity start->Linearity Accuracy Accuracy start->Accuracy Precision Precision (Repeatability & Intermediate) start->Precision LOD_LOQ LOD & LOQ start->LOD_LOQ Robustness Robustness start->Robustness Check_Spec Pass? Specificity->Check_Spec Check_Lin Pass? Linearity->Check_Lin Check_Acc Pass? Accuracy->Check_Acc Check_Prec Pass? Precision->Check_Prec Report Validation Report LOD_LOQ->Report Check_Rob Pass? Robustness->Check_Rob Check_Spec->Report Check_Lin->Report Check_Acc->Report Check_Prec->Report Check_Rob->Report

Sources

Application Note: 1H NMR Characterization of 3-(Piperazin-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the 1H NMR characterization of 3-(Piperazin-1-yl)aniline hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.

Introduction & Scope

This compound (often isolated as the dihydrochloride salt) is a bifunctional pharmacophore featuring an electron-rich aniline ring and a saturated piperazine heterocycle. Its characterization is frequently complicated by proton exchange dynamics and solubility issues common to zwitterionic or poly-salt species.[1]

This guide provides a robust protocol for structural validation, focusing on:

  • Differentiation of aromatic regioisomers (1,3-disubstitution pattern).[1]

  • Identification of protonation sites (Anilinium vs. Piperazinium).

  • Resolution of overlapping aliphatic multiplets in the piperazine ring.[1]

Chemical Structure & Theoretical Analysis

Before acquisition, the proton environment must be mapped.[1] The molecule possesses two distinct nitrogen centers capable of protonation, significantly affecting chemical shifts (


).[1]
  • Aromatic Region: The 1,3-disubstituted benzene ring creates four distinct aromatic protons.[1]

  • Aliphatic Region: The piperazine ring contains eight protons, split into two sets of four based on symmetry.[1]

  • Exchangeable Protons: The aniline

    
     and piperazine 
    
    
    
    (and their protonated forms
    
    
    and
    
    
    ).
Structural Numbering & Logic

To ensure accurate assignment, we utilize the following numbering scheme (visualized below):

G cluster_aromatic Aromatic Ring cluster_piperazine Piperazine Ring C1 C1 (N-Pip) C2 H2 C1->C2 N1 N1 C1->N1 C-N Bond C3 C3 (NH2) C2->C3 C4 H4 C3->C4 C5 H5 C4->C5 C6 H6 C5->C6 C6->C1 P2 H2'/H6' N1->P2 P2->N1 P3 H3'/H5' P2->P3 N4 N4 P3->N4 N4->P3

Figure 1: Connectivity map for 3-(Piperazin-1-yl)aniline. Note: In the hydrochloride salt, N4 (distal) and the Aniline Nitrogen (attached to C3) are the primary protonation sites.

Experimental Protocol

Sample Preparation

Correct solvent selection is paramount for salts.[1] DMSO-d6 is the required solvent.[1][2][3]

  • Why DMSO-d6? It dissolves polar hydrochloride salts effectively and, unlike

    
    , does not facilitate rapid deuterium exchange.[1] This allows for the observation of the ammonium (
    
    
    
    ) and piperazinium (
    
    
    ) protons, which are critical for confirming salt stoichiometry.[1]
  • Why not CDCl3? The hydrochloride salt is insoluble in non-polar chlorinated solvents.[1]

  • Why not D2O?

    
     will exchange all N-H protons, erasing key diagnostic signals and potentially shifting pH-dependent peaks.[1]
    

Step-by-Step Preparation:

  • Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute.[1] Ensure the solution is clear and free of suspended particles.[1][2]

  • Transfer: Transfer to a high-quality 5mm NMR tube using a glass Pasteur pipette.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO quintet (2.50 ppm) as the internal reference.[1]

Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve aromatic multiplets.[1]

  • Temperature: 298 K (25°C).[1][4]

  • Pulse Sequence: Standard 1H zg30 (30° pulse angle) or equivalent.

  • Scans (ns): 16 to 64 scans (sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Spectral Width: 0 to 12 ppm (to capture downfield ammonium protons).[1]

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO-d6)

The following table summarizes the expected signals for the dihydrochloride salt form.

Proton GroupTypeApprox. Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Exchangeable
Piperazine

Broad Singlet9.0 – 9.5br s2HDistal charged amine (Most basic).
Aniline

Broad Singlet9.5 – 10.5br s3HAnilinium protons (if di-HCl).[1]
Aromatic
Ar-H5Triplet7.10 – 7.30t (

Hz)
1HMeta to both N-substituents.[1]
Ar-H2Singlet/Doublet6.80 – 7.00s or d (

Hz)
1HIsolated between two substituents.[1]
Ar-H4 / H6Multiplet6.60 – 6.90m / dd2HOrtho to one substituent, para to other.
Aliphatic
Pip-H (Distal)Multiplet3.10 – 3.30br m4HAdjacent to charged distal Nitrogen.[1]
Pip-H (Proximal)Multiplet3.30 – 3.50br m4HAdjacent to Aniline ring (often overlaps with

).[1]

Note: In the free base, aromatic protons would appear upfield (6.0–6.5 ppm) due to the electron-donating nature of the neutral amines. The downfield shift to ~7.0 ppm confirms the formation of the electron-withdrawing cationic species.

Diagnostic Coupling Patterns

The aromatic region provides the "fingerprint" for the 1,3-substitution.[1]

  • H5 (Triplet): Look for a distinct triplet at the most downfield aromatic position (relative to H2/H4/H6).[1] This arises from coupling to both H4 and H6 (

    
     Hz).[1]
    
  • H2 (Singlet-like): Appears as a narrow singlet or doublet with a small coupling constant (

    
     Hz) due to meta-coupling.[1]
    
  • H4/H6: These often overlap but can be distinguished by COSY (Correlation Spectroscopy) if necessary.[1]

Troubleshooting Common Issues

Issue: Broad or Missing N-H Peaks

  • Cause: Presence of water in DMSO-d6 facilitating rapid proton exchange, or the sample is the free base rather than the salt.[1]

  • Solution: Dry the sample under vacuum; use a fresh ampoule of DMSO-d6.[1]

Issue: Merged Aliphatic Peaks

  • Cause: The Piperazine protons (proximal and distal) have similar chemical environments.[1]

  • Solution: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The carbons adjacent to the aniline nitrogen will have a distinct shift (~48 ppm) compared to the distal carbons (~43 ppm).[1]

Decision Workflow (Logic Map)

Use this flowchart to validate your spectral data.

NMR_Workflow Start Acquire 1H Spectrum (DMSO-d6) Check_NH Check 9.0 - 11.0 ppm Are broad peaks present? Start->Check_NH Yes_NH Salt Form Confirmed (Protonated species) Check_NH->Yes_NH Yes No_NH Free Base or Rapid Exchange (Wet DMSO) Check_NH->No_NH No Analyze_Ar Analyze Aromatic Region (6.5 - 7.5 ppm) Yes_NH->Analyze_Ar No_NH->Analyze_Ar Proceed with caution Pattern_Check Identify Splitting: 1 Triplet (H5) 1 Singlet-like (H2) 2 Doublets (H4/H6)? Analyze_Ar->Pattern_Check Confirmed Structure Validated: 3-(Piperazin-1-yl)aniline Pattern_Check->Confirmed Pattern Matches Reassess Reassess Structure (Check for 1,2 or 1,4 isomers) Pattern_Check->Reassess Pattern Deviates

Figure 2: Logic flow for spectral validation of 3-(Piperazin-1-yl)aniline HCl.

References

  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4][5] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Available at: [Link][1]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison/ACS Division of Organic Chemistry.[1] Available at: [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link][1]

Sources

Using 3-(Piperazin-1-yl)aniline hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Piperazin-1-yl)aniline Hydrochloride in Medicinal Chemistry

Executive Summary: The "Privileged" Linker

This compound (CAS: 119532-38-6 for free base ref) acts as a high-value "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., BCR-ABL, VEGFR targets) and GPCR ligands.[1] Its structural utility lies in its bifunctionality:

  • The Aniline Handle: A weak nucleophile (

    
    ) ready for palladium-catalyzed cross-coupling or amide bond formation to attach the pharmacophore "warhead."[1]
    
  • The Piperazine Moiety: A robust solubilizing group and hydrogen-bond acceptor that extends into the solvent-exposed region of the binding pocket, improving pharmacokinetic (PK) profiles.[1]

  • Meta-Geometry: The meta-substitution imposes a "kinked" geometry often required to access the hydrophobic back-pocket of kinases, distinct from the linear vectors of para-substituted analogs.[1]

Chemical Properties & Handling

Storage & Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation (darkening) upon air exposure.

  • Hygroscopicity: High.[1] Store in a desiccator at

    
    .
    
  • Handling: Weigh quickly under inert atmosphere (Argon/Nitrogen) to prevent water uptake, which alters stoichiometry in sensitive couplings.[1]

Solubility Profile:

SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Water High (

)
Low/ModerateAqueous workups are efficient for salt removal.[1]
DMSO HighHighIdeal for biological stock solutions.[1]
Methanol ModerateHighGood for free-basing protocols.[1]
DCM InsolubleHighUse for extraction after neutralization.[1]
THF InsolubleModeratePoor solvent for the salt; requires free-basing first.[1]

Synthetic Strategy: The Selectivity Challenge

The core challenge when using this scaffold is the differential reactivity between the aliphatic secondary amine (piperazine) and the aromatic primary amine (aniline).

  • Nucleophilicity: Piperazine (

    
    ) 
    
    
    
    Aniline (
    
    
    ).[1]
  • Basicity: Piperazine (

    
    ) 
    
    
    
    Aniline (
    
    
    ).[1]

Implication: If you treat the free base with a non-selective electrophile (e.g., acyl chloride, alkyl halide), the piperazine will react first .[1] To target the aniline (e.g., to build a kinase hinge-binder), you must either:

  • Protect the piperazine (e.g., Boc).

  • React the piperazine first (attach the "tail").

Visualizing the Synthetic Logic

G Start 3-(Piperazin-1-yl)aniline (HCl Salt) Decision Target Moiety? Start->Decision PathA Path A: Piperazine Functionalization (Solubilizing Tail) Decision->PathA Attach Tail First PathB Path B: Aniline Functionalization (Hinge Binder/Warhead) Decision->PathB Attach Head First StepA1 Direct Alkylation/Acylation (Exploits higher nucleophilicity) PathA->StepA1 No protection needed StepB1 Selective Protection (Boc-Anhydride) PathB->StepB1 Essential Step StepB2 Coupling to Aniline (Buchwald/Amide) StepB1->StepB2 StepB3 Deprotection StepB2->StepB3

Figure 1: Divergent synthetic pathways based on target priority. Path B is critical for preventing polymerization or regio-isomeric mixtures.[1]

Detailed Protocols

Protocol A: Controlled Free-Basing (Preparation)

Why: Pd-catalysts (Buchwald-Hartwig) are often poisoned by amine salts, and stoichiometry calculations fail if the HCl content is unknown.[1]

  • Dissolution: Dissolve

    
     of 3-(piperazin-1-yl)aniline HCl in 
    
    
    
    of Methanol.
  • Neutralization: Add

    
     (2.5 eq) of solid 
    
    
    
    . Stir vigorously for 30 minutes.
    • Note: Avoid strong bases like NaOH to prevent oxidation of the aniline.

  • Extraction: Evaporate methanol. Resuspend residue in DCM (

    
    ) and water (
    
    
    
    ).[1]
  • Isolation: Separate the organic layer.[2] Dry over

    
    .[1][2] Filter and concentrate.
    
  • Validation: Verify complete removal of HCl by checking solubility in THF (should be clear).

Protocol B: Selective Boc-Protection (The "Aniline-Ready" Scaffold)

Objective: Mask the piperazine to allow chemistry on the aniline.

  • Setup: Dissolve Free Base (

    
    ) in DCM (
    
    
    
    ) at
    
    
    .
  • Reagent: Add

    
     (
    
    
    
    , 1.05 eq) dropwise.
    • Mechanistic Insight: At

      
      , the highly nucleophilic aliphatic amine reacts with 
      
      
      
      almost exclusively over the aniline.[1]
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Wash with water (

    
    ). Dry organic layer (
    
    
    
    ) and concentrate.[1]
  • Result: tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate .

    • QC Check: NMR should show a singlet at

      
       (Boc) and a broad singlet at 
      
      
      
      (
      
      
      ).[1]
Protocol C: Buchwald-Hartwig Coupling (Kinase Inhibitor Synthesis)

Application: Attaching the aniline to a heteroaryl chloride (e.g., chloropyrimidine).

Reagents:

  • Substrate: Boc-protected scaffold (from Protocol B).

  • Partner: 4-chloro-pyrimidine derivative.[1]

  • Catalyst:

    
     (
    
    
    
    ) + Xantphos (
    
    
    ).[1]
  • Base:

    
     (2.0 eq).[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step:

  • Inerting: Charge a microwave vial with solid reagents. Cycle Vacuum/Argon

    
    .[1]
    
  • Solvation: Add degassed Dioxane.

  • Heating: Heat to

    
     for 4–12 hours (or 
    
    
    
    microwave for 30 min).
  • Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the fluorescent aniline spot.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Piperazine interferenceEnsure Piperazine is Boc-protected. If using free base, the piperazine consumes the acid chloride.
Insoluble Black Tar Aniline OxidationPerform all reactions under Argon.[1] Use freshly free-based material.
No Reaction (Pd-Coupling) Catalyst PoisoningEnsure the HCl salt was fully neutralized. Chloride ions and protons can inhibit Pd-cycle.[1]
Regioisomer Mixture Over-alkylationWhen alkylating the piperazine (Path A), use exactly 1.0 eq of alkyl halide and slow addition at low temp.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217336, 3-(1-Piperazinyl)aniline.[1] Retrieved from [Link][1]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry. (Demonstrates the utility of piperazine-aniline scaffolds in Dasatinib analogs). Retrieved from [Link]

  • Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.[1][3] Polycyclic Aromatic Compounds.[1][3][4] Retrieved from [Link][1][3]

  • Mundra, S., & Mahesh, V. (2025). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors.[1] ResearchGate.[1][5] Retrieved from [Link]

Sources

3-(Piperazin-1-yl)aniline hydrochloride as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Piperazin-1-yl)aniline Hydrochloride as a Building Block for Drug Discovery

Executive Summary

This compound (CAS: 125422-03-9 for HCl salt; 68104-62-1 for free base) is a privileged bifunctional scaffold extensively utilized in the discovery of kinase inhibitors, GPCR ligands (Dopamine/Serotonin), and anti-infective agents.[1][2][3][4] Its value lies in its orthogonal reactivity : it possesses a weakly nucleophilic aromatic amine (aniline) and a strongly basic aliphatic amine (piperazine).[3][4]

This guide details the physicochemical properties, handling protocols, and synthetic strategies required to exploit this building block.[2][4][5] We focus on "Self-Validating" protocols where the inherent pKa differences between the two nitrogen centers are leveraged to achieve regioselective functionalization without the need for exhaustive protection/deprotection steps.[1][2][3][4]

Physicochemical Profile & Structural Analysis

Understanding the electronic environment of the two nitrogen atoms is the prerequisite for successful synthesis.[4]

PropertyValue (Approx.)Significance in Synthesis
Structure 3-(1-Piperazinyl)benzenamineMeta-substitution prevents steric clash, favoring "hinge-binder" geometry in kinases.[1][2][3]
Aniline pKa ~3.8 – 4.2Low basicity; requires activated electrophiles (acid chlorides, isocyanates) or catalysis (Buchwald).[1][3][4]
Piperazine pKa ~8.8 – 9.2High basicity; protonated in HCl salt form.[2][3][4] Primary site of protonation.[3][4]
LogP ~1.2 (Free Base)Moderate lipophilicity; good starting point for CNS penetration optimization.[1][3][4]
H-Bond Donors 2 (Aniline NH₂, Piperazine NH)Critical interaction points for H-bond networks in active sites.[1][2][3][4]

Key Insight: In the monohydrochloride form, the piperazine nitrogen is protonated (


), rendering it non-nucleophilic.[1][4] The aniline nitrogen remains neutral and available for reaction.[3] This allows for chemoselective acylation of the aniline  simply by controlling the stoichiometry of the added base.[2][4]

Strategic Reactivity & Synthesis Pathways

The following diagram illustrates the divergent synthetic pathways available from this single building block.

G Start 3-(Piperazin-1-yl)aniline Hydrochloride PathA Path A: Aniline Functionalization (Kinase Hinge Binding) Start->PathA 1.0 eq Base Electrophile (R-COCl) PathB Path B: Piperazine Functionalization (Solvent Front/Tail) Start->PathB >2.5 eq Base Electrophile (R-X) ProdA Amides/Ureas (Piperazine Salt Intact) PathA->ProdA Selectivity via pKa control ProdB N-Alkyl/Aryl Piperazines (Aniline Intact) PathB->ProdB Nucleophilicity control

Figure 1: Divergent synthetic pathways controlled by base stoichiometry and pKa exploitation.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Aniline Functionalization)

Target Application: Synthesis of Kinase Inhibitors (e.g., PI3Kδ inhibitors). Objective: Couple an acid chloride to the aniline while leaving the piperazine unreacted (protonated).[3][4]

Reagents:

  • This compound (1.0 equiv)[1][2][3][4]

  • Acid Chloride (R-COCl) (1.05 equiv)[1][3][4]

  • Diisopropylethylamine (DIPEA) (1.0 equiv - Critical Stoichiometry)[1][3][4]

  • Dichloromethane (DCM) or DMF (anhydrous)[1][3][4]

Procedure:

  • Suspension: Suspend 3-(Piperazin-1-yl)aniline HCl (1 mmol) in anhydrous DCM (5 mL) at 0°C.

  • Controlled Neutralization: Add DIPEA (1 mmol) dropwise. Note: This neutralizes the HCl associated with the salt but keeps the piperazine protonated due to its higher pKa compared to the aniline.[1][2]

  • Addition: Add the Acid Chloride (1.05 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by LCMS.[2][3][4]

    • Validation Check: LCMS should show the product mass (M+1).[3][4] If di-acylation (reaction at piperazine) is observed, reduce DIPEA to 0.9 equiv.[1][2][3][4]

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to keep the piperazine protonated and in the aqueous phase? NO. To wash away unreacted aniline? NO).

    • Correct Workup: The product is a piperazine salt.[2][3][4] It may precipitate.[2][3][4] Filter the solid.[2][3][4]

    • Alternative: Basify with sat.[2][3][4] NaHCO3 to pH 8, extract with DCM/MeOH (9:1). The free base product is now obtained.[2][3][4]

Protocol B: Reductive Amination (Piperazine Functionalization)

Target Application: GPCR Ligands (Dopamine D2/D3). Objective: Attach a lipophilic tail to the piperazine.[3][4]

Reagents:

  • 3-(Piperazin-1-yl)aniline HCl (1.0 equiv)[1][2][3][4]

  • Aldehyde (R-CHO) (1.2 equiv)[1][3][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][3][4]

  • DIPEA (2.0 equiv)[1][3][4]

  • DCE/MeOH (10:1)[1][3][4]

Procedure:

  • Free Basing: Dissolve the HCl salt in DCE/MeOH and add DIPEA (2.0 equiv) to fully deprotonate the piperazine.[3][4] Stir for 15 min.

  • Imine Formation: Add the aldehyde.[3][4] Stir for 30–60 minutes.

  • Reduction: Add STAB in one portion. Stir at RT overnight.

  • Validation: The aniline is a poor nucleophile for reductive amination under these conditions (sterically less accessible and less basic than the secondary amine).[3][4] The piperazine reacts preferentially.[3][4]

Case Studies in Drug Discovery

1. PI3Kδ Inhibitors (Immunology): Researchers utilized the 3-(piperazin-1-yl)aniline scaffold to link a pyrrolo[2,1-f][1,2,4]triazine core (via the aniline) to a solubilizing tail.[1][3][4] The piperazine group was crucial for solvent interaction, improving oral bioavailability.[2][4]

  • Reference Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region (Val882 equivalent), while the piperazine extends towards the ribose binding pocket.[4]

2. Dopamine D3 Receptor Antagonists (CNS): In the design of D3-selective ligands, the piperazine nitrogen serves as the basic center essential for the salt bridge with Asp110 in the receptor.[4] The aniline moiety acts as a rigid linker, orienting the aryl head group into the secondary binding pocket.[2][4]

Handling & Safety (SDS Summary)

  • Hazards:

    • H301: Toxic if swallowed.[3][4]

    • H315/H319: Causes skin and serious eye irritation.[3][4]

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is prone to hydrolysis if exposed to moisture for prolonged periods.[3][4]

  • Stability: Stable in solid form.[3][4] In solution (free base), the aniline is susceptible to oxidation (turning brown/black) over time.[3][4] Prepare solutions fresh.

References

  • PubChem. 3-(Piperidin-1-yl)aniline Compound Summary. National Library of Medicine.[3][4] Available at: [Link][1][3][4]

  • Shugrue, C.R., et al. (2017).[3][4] Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors.[1][2][3][4][6] Bioorganic & Medicinal Chemistry Letters.[2][3][4][7] Available at: [Link]

  • Breslin, H.J., et al. (2006).[3][4] Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry Letters.[2][3][4][7] Available at: [Link]

  • Romanelli, M.N., et al. (2022).[3][4][8] The piperazine scaffold for novel drug discovery efforts: the evidence to date.[4][8][9][10] Expert Opinion on Drug Discovery.[2][3][4][8] Available at: [Link]

Sources

Application Notes & Protocols: Characterizing 3-(Piperazin-1-yl)aniline hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Arylpiperazine Scaffold as a Cornerstone of CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most common nitrogen heterocycles found in pharmacologically active agents.[1] Its unique physicochemical properties—including its ability to be functionalized at two distinct nitrogen atoms, its basicity, and its capacity to improve aqueous solubility—make it an invaluable component in drug design.[2] When coupled with an aryl group, the resulting arylpiperazine motif becomes a powerful pharmacophore for targeting central nervous system (CNS) receptors. Many blockbuster drugs with antipsychotic, antidepressant, and anxiolytic properties are built upon this core structure, primarily due to its high affinity for dopamine and serotonin receptor families.[3][4]

3-(Piperazin-1-yl)aniline hydrochloride is a representative member of this chemical class. While not extensively characterized as a standalone therapeutic, its structure presents a compelling starting point for neuropharmacological investigation. It can serve as both a tool compound for probing receptor function and a synthetic precursor for the development of novel CNS drug candidates.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed, field-proven protocols for the systematic neuropharmacological evaluation of this compound, from initial receptor screening to functional characterization and preliminary in vivo assessment.

Section 1: Compound Profile and Essential Safety Protocols

Before commencing any experimental work, a thorough understanding of the compound's properties and the required safety measures is paramount.

Chemical and Physical Properties

The hydrochloride salt form of 3-(Piperazin-1-yl)aniline enhances its stability and solubility in aqueous buffers, which is advantageous for most biological assays.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 125422-03-9 (for parent amine)[7][8]
Molecular Formula C₁₀H₁₆ClN₃Derived
Molecular Weight 213.71 g/mol Derived
Appearance White to off-white crystalline powder[9]
Storage Store at room temperature in an inert atmosphere[10]
Critical Safety and Handling Procedures

The molecule contains an aniline moiety. Aniline and its derivatives are classified as hazardous substances with significant toxicity.[9][11][12] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

  • Toxicity Hazards: Aniline hydrochloride is toxic if swallowed, inhaled, or in contact with skin.[11] It is suspected of causing genetic defects and cancer and can cause damage to organs through prolonged exposure.[11] High-level exposure can lead to methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[9]

  • Required PPE: Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of powder.

  • Solution Preparation: When preparing stock solutions, work in a fume hood. Use a validated analytical balance and appropriate solvents (e.g., DMSO for high concentration stocks, followed by dilution in aqueous buffers).

  • Disposal: Dispose of all contaminated materials and solutions as hazardous waste in accordance with institutional and local regulations.

Section 2: Rationale for Neuropharmacological Screening

The decision to screen this compound against specific CNS targets is not arbitrary; it is based on decades of structure-activity relationship (SAR) data from the broader arylpiperazine class.

The Monoamine Hypothesis: Many psychiatric disorders, including schizophrenia, depression, and anxiety, are linked to dysregulation of monoamine neurotransmitters like dopamine and serotonin.[4] Arylpiperazine derivatives are renowned for their ability to modulate receptors within these systems.

  • Dopamine Receptors (D₂/D₃): The D₂ receptor is the primary target for nearly all clinically effective antipsychotic drugs.[13][14] Arylpiperazines can exhibit high affinity and selectivity for D₂-like receptors (D₂, D₃, D₄).[15]

  • Serotonin Receptors (5-HT): This is a diverse family of receptors. Arylpiperazines frequently show high affinity for 5-HT₁A (a target for anxiolytics and antidepressants) and 5-HT₂A/₂C receptors (targets for atypical antipsychotics).[16][17]

Based on this precedent, a logical first step is to profile the binding affinity of this compound across a panel of key dopamine and serotonin receptor subtypes.

G cluster_0 Overall Research Workflow Compound 3-(Piperazin-1-yl)aniline hydrochloride Screening Step 1: In Vitro Receptor Binding Assay Compound->Screening Determine affinity (Ki) Functional Step 2: In Vitro Functional Assay Screening->Functional If high affinity, determine function (EC50/IC50) InVivo Step 3: In Vivo Behavioral Model Functional->InVivo If potent & functional, test for efficacy Data Data Analysis & Lead Optimization InVivo->Data G cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions B 2. Incubate: Combine reagents in 96-well plate. Allow to reach equilibrium. A->B C 3. Separate Bound/Free: Rapidly filter plate contents. Receptor-bound radioligand is trapped on filter. B->C D 4. Wash: Rinse filters with ice-cold buffer to remove non-specific binding. C->D E 5. Quantify: Add scintillation cocktail. Measure radioactivity with a microplate scintillation counter. D->E F 6. Analyze Data: Plot % inhibition vs. log[Compound]. Calculate IC50 and convert to Ki. E->F

Caption: Step-by-step workflow for a filtration-based binding assay.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., D₂, 5-HT₁A). Commercially available.

  • Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁A).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding (NSB) reference compound (e.g., 10 µM Haloperidol for D₂, 10 µM Serotonin for 5-HT₁A).

  • 96-well filter plates (e.g., glass fiber C filters).

  • Scintillation fluid.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration range from 100 µM to 10 pM.

  • Assay Plate Setup: Design the plate map to include wells for Total Binding (radioligand + membranes, no competitor), Non-Specific Binding (NSB) (radioligand + membranes + high concentration of NSB reference compound), and competitor curves (radioligand + membranes + serial dilutions of the test compound).

  • Reagent Addition: In each well of the 96-well plate, add in order:

    • 50 µL of assay buffer.

    • 50 µL of the appropriate test compound dilution, NSB compound, or buffer (for Total Binding).

    • 50 µL of diluted radioligand (final concentration typically at or below its Kₑ).

    • 50 µL of diluted receptor membranes (final protein concentration typically 5-20 µ g/well ).

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. [18]5. Filtration: Rapidly harvest the contents of the plate onto the filter mat using a cell harvester, washing each well 3-5 times with ice-cold assay buffer to separate bound from free radioligand. [18]6. Drying and Counting: Allow the filter mat to dry completely. Add scintillation fluid to each filter spot and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • Plot % Inhibition versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Self-Validation and Controls:

  • Positive Control: Run a standard competitor with known affinity (e.g., Haloperidol) in parallel to validate assay performance.

  • Data Quality: Ensure that specific binding (Total - NSB) is at least 80% of total binding for a robust assay window.

Protocol 3.2: Functional Characterization via Cell-Based Assays

Principle of the Assay: A high binding affinity does not reveal the compound's functional effect. Cell-based assays are essential to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates spontaneously active receptors). [19][20][21]The choice of assay depends on the receptor's signaling pathway. For example, D₂ receptors are Gᵢ-coupled and inhibit adenylyl cyclase, reducing cAMP levels. 5-HT₂A receptors are Gₑ-coupled and activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ). [22]

G cluster_pathway Example GPCR Signaling (Gᵢ-Coupled D₂ Receptor) Compound Dopamine or Agonist Compound Receptor D₂ Receptor Compound->Receptor Binds G_Protein Gᵢ Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets label_antagonist Antagonist blocks agonist binding here label_antagonist->Receptor

Caption: Simplified D₂ receptor signaling pathway.

Methodology: cAMP Accumulation Assay (for Gᵢ-coupled receptors like D₂) This protocol outlines an antagonist-mode experiment.

Materials:

  • A stable cell line expressing the human D₂ receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

  • A known D₂ receptor agonist (e.g., Quinpirole).

  • This compound.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

  • Cell Plating: Seed the D₂-expressing cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add serial dilutions of the test compound (or a known antagonist like Haloperidol as a positive control) to the cells. Incubate for 15-30 minutes to allow the compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Quinpirole at its EC₈₀ concentration) mixed with a stimulating concentration of Forskolin to all wells (except negative controls). This will stimulate cAMP production, which the agonist will then inhibit.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the measured signal (proportional to cAMP level) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • If the compound is a competitive antagonist, the Schild equation can be used to calculate its equilibrium dissociation constant (Kₑ).

Interpretation of Results:

  • Antagonist: The compound will reverse the effect of the known agonist in a dose-dependent manner, producing an IC₅₀ value. It will have no effect on its own.

  • Agonist: If tested alone (without a reference agonist), the compound would inhibit the Forskolin-stimulated cAMP production, yielding an EC₅₀ value.

  • No Effect: The compound does not alter the cAMP levels induced by the agonist.

Section 4: Preliminary In Vivo Evaluation

If a compound demonstrates high affinity and potent functional activity in vitro, the next logical step is to assess its effects in a living organism. Animal models are critical for evaluating a compound's potential therapeutic efficacy and side-effect profile. [14][23]

Protocol 4.1: Assessment of Antipsychotic-like Potential via Prepulse Inhibition (PPI)

Principle of the Assay: PPI is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the startle reaction to a subsequent strong stimulus (the pulse). In individuals with schizophrenia, this sensorimotor gating is often deficient. [16]This deficit can be modeled in rodents by administering a dopamine agonist like apomorphine. The ability of a test compound to reverse this chemically induced deficit is predictive of antipsychotic efficacy, particularly for D₂ antagonists. [23] Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Startle response measurement system (with sound-attenuating chambers).

  • Apomorphine (dopamine agonist).

  • This compound.

  • Vehicle (e.g., saline, 0.5% Tween 80).

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at various doses. A known antipsychotic like Haloperidol should be used as a positive control.

  • PPI Disruptor: After a set pretreatment time (e.g., 30 minutes), administer apomorphine (or saline for control groups) to disrupt PPI.

  • Testing Session: After another interval (e.g., 15 minutes), place the animal in the startle chamber for a 5-minute acclimation period with background noise.

  • Trial Presentation: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse + Pulse trials: A weak prepulse (e.g., 75-85 dB) presented 100 ms before the pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • PPI is calculated as a percentage: % PPI = 100 * (1 - [Startle_on_Prepulse+Pulse_Trial / Startle_on_Pulse-alone_Trial])

    • Compare the % PPI across treatment groups. A successful antipsychotic-like compound will significantly reverse the reduction in % PPI caused by apomorphine.

Protocol 4.2: Assessment of Potential Extrapyramidal Side Effects via the Catalepsy Test

Principle of the Assay: A major drawback of older antipsychotics is the induction of extrapyramidal side effects (EPS), which manifest as motor stiffness. This can be modeled in rodents as catalepsy—an inability to correct an externally imposed posture. The test is highly predictive of a compound's liability to cause EPS in humans and is strongly correlated with high D₂ receptor occupancy in the striatum. [14] Step-by-Step Methodology:

  • Compound Administration: Administer various doses of the test compound, vehicle, or a positive control (e.g., Haloperidol) to groups of rats or mice.

  • Testing: At set time points after administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

  • Bar Test: Gently place the animal's forepaws on a horizontal bar raised a specific height (e.g., 9 cm for rats).

  • Measurement: Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend across dose groups. A significant, dose-dependent increase in descent time indicates a cataleptic effect and suggests a higher risk of EPS.

Section 5: Data Interpretation and Forward Path

Systematic data collection and analysis are crucial for making informed decisions in a drug discovery program.

Summarizing In Vitro Data

The data generated from the in vitro assays should be compiled to build a pharmacological profile of the compound.

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Functional Mode
Dopamine D₂(Hypothetical Data)(Hypothetical Data)(e.g., Antagonist)
Dopamine D₃(Hypothetical Data)(Hypothetical Data)(e.g., Antagonist)
Serotonin 5-HT₁A(Hypothetical Data)(Hypothetical Data)(e.g., Partial Agonist)
Serotonin 5-HT₂A(Hypothetical Data)(Hypothetical Data)(e.g., Antagonist)
Serotonin 5-HT₂C(Hypothetical Data)(Hypothetical Data)(e.g., Antagonist)

Interpretation: A desirable "atypical antipsychotic" profile might include high affinity D₂ and 5-HT₂A antagonism. An antidepressant profile might involve 5-HT₁A agonism. These tables allow for a clear comparison of potency and selectivity across targets.

The Path Forward

The results from this systematic evaluation will determine the future of this compound as a research tool or therapeutic lead.

  • High Affinity, No Function: The compound may be a useful pharmacological tool as a competitive antagonist in research but is unlikely to be a drug candidate.

  • Potent and Selective: If the compound shows potent and selective activity at a key therapeutic target (e.g., D₃ antagonism), it could become a lead compound for further optimization.

  • Promising In Vivo Profile: If the compound is effective in a behavioral model (e.g., PPI) at doses that do not cause side effects (e.g., catalepsy), it warrants more extensive preclinical development, including pharmacokinetic studies and testing in more complex behavioral models.

Conclusion

This compound, by virtue of its arylpiperazine core, represents a molecule of significant interest for neuropharmacological research. While its specific biological activities are not yet fully elucidated, the structured application of the protocols detailed in this guide—from fundamental binding and functional assays to preliminary in vivo screens—provides a robust framework for its characterization. This systematic approach ensures scientific rigor, generates reliable and interpretable data, and paves the way for potentially uncovering a novel tool compound or the next lead candidate in the ongoing quest for better CNS therapeutics.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017). Brain & Behavior Research Foundation. [Link]

  • Aniline hydrochloride. (2024). PENTA. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central. [Link]

  • From antipsychotic to anti-schizophrenia drugs: role of animal models. PMC - NIH. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. ResearchGate. [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Cell Based Assays Development. Sygnature Discovery. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. SynOpen. [Link]

  • (PDF) Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC - PubMed Central. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate.
  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. [Link]

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  • Functional Cell-Based Assays. Accelevir. [Link]

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Application Notes and Protocol for the Solubilization of 3-(Piperazin-1-yl)aniline hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperazin-1-yl)aniline hydrochloride is a substituted aniline derivative containing a piperazine moiety. Compounds with such structural motifs are of significant interest in drug discovery and development due to their diverse pharmacological activities. The effective use of this compound in in vitro studies, such as cell-based assays, enzyme inhibition assays, or receptor binding studies, is critically dependent on its proper dissolution and the preparation of stable, accurate stock solutions. This document provides a comprehensive guide and a detailed protocol for the solubilization of this compound, emphasizing the rationale behind solvent selection and handling procedures to ensure experimental reproducibility and integrity.

The hydrochloride salt form of an organic base, such as 3-(Piperazin-1-yl)aniline, is generally utilized to enhance aqueous solubility and stability compared to its free base form. The protonated amine groups in the hydrochloride salt can readily interact with polar solvents like water. However, the overall solubility is also influenced by the lipophilic nature of the aniline and piperazine rings. Therefore, a systematic approach is necessary to identify the optimal solvent system for preparing high-concentration stock solutions that are amenable to serial dilution into aqueous physiological buffers or cell culture media.

Physicochemical Properties and Solvent Selection Rationale

For in vitro studies, it is common practice to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer. This approach minimizes the volume of organic solvent introduced into the final assay, thereby reducing potential solvent-induced artifacts or cytotoxicity.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds, including those with limited aqueous solubility.[3] It is miscible with water and most organic liquids, making it an excellent choice for preparing concentrated stock solutions for biological assays.[3]

Water (Sterile, Deionized/Ultra-pure) , as the most biologically compatible solvent, should be the first choice for dissolving hydrochloride salts. The solubility of this compound in water is expected to be significant due to its salt form.

Ethanol is a polar protic solvent that can also be used for dissolving many organic compounds. Piperazine is slightly soluble in ethanol. However, its volatility and potential for adverse effects on certain cell types at higher concentrations make it a less common primary solvent for stock solution preparation compared to DMSO.

Based on these considerations, this protocol will prioritize the use of DMSO for generating a high-concentration primary stock solution, with sterile water or phosphate-buffered saline (PBS) as alternative solvents for initial solubility testing and for preparing intermediate dilutions.

Safety and Handling Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound before handling. Based on the SDS for the closely related aniline hydrochloride, the following precautions are advised[4][5]:

  • Toxicity: Aniline derivatives can be toxic if swallowed, inhaled, or in contact with skin.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Quantitative Data Summary

The following table provides a general guideline for solvent selection and recommended concentrations for in vitro assays. The actual maximum solubility should be determined empirically as described in the protocol below.

SolventRecommended UseTypical Stock ConcentrationMax Final Assay Concentration (to avoid solvent toxicity)Key Considerations
DMSO Primary solvent for concentrated stock solutions10-50 mM≤ 0.5% (v/v) for most cell lines; ≤ 0.1% for sensitive or primary cells[6]May precipitate upon dilution in aqueous buffer. Perform serial dilutions carefully.
Sterile Water Alternative primary solvent or for intermediate dilutionsTo be determined empiricallyNot applicableSolubility may be limited compared to DMSO. Check for complete dissolution.
Sterile PBS (pH 7.4) Diluent for working solutionsNot recommended for primary stockNot applicableCompound may be less soluble at neutral pH compared to acidic water.
Ethanol Secondary solvent optionTo be determined empirically≤ 0.5% (v/v)More volatile than DMSO. May have different effects on cell viability.

Experimental Protocols

Part 1: Empirical Determination of Solubility

This protocol describes a small-scale method to estimate the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of this compound into a pre-weighed sterile microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO or water) to the tube.

  • Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Incremental Solvent Addition: If the compound has fully dissolved, it is soluble at that concentration. To determine the upper limit, you can start with a smaller volume of solvent in the next iteration. If undissolved particles remain, add another small, precise volume of solvent (e.g., 10 µL increments) and repeat the vortexing and observation steps.

  • Record Keeping: Carefully record the total volume of solvent required to completely dissolve the known mass of the compound.

  • Calculation: Calculate the approximate solubility in mg/mL and convert to molarity.

Part 2: Preparation of a 10 mM Stock Solution in DMSO

This is a standard starting concentration for many in vitro screening compounds.

Materials:

  • This compound (Molecular Weight to be confirmed from the supplier's certificate of analysis)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, water bath sonicator preferred)

  • 0.22 µm syringe filter (optional, if sterilization is required)

Procedure:

  • Calculation: Determine the mass of this compound required to make a desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • Causality Note: Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Avoid excessive heat as it may degrade the compound.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile vial. This step is often omitted if the DMSO is sterile and aseptic technique is used throughout.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Properly label all aliquots with the compound name, concentration, date, and solvent.

Part 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for a final assay concentration.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation of the compound when transferring from 100% DMSO to an aqueous environment, perform one or more intermediate dilutions. For example, dilute the 10 mM stock 1:10 in sterile PBS or cell culture medium to create a 1 mM intermediate solution. Mix gently by inversion or pipetting.

    • Trustworthiness Note: This stepwise dilution minimizes the shock of solvent change, which can cause poorly soluble compounds to crash out of solution.[7]

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final assay volume (e.g., in a well plate containing cells and medium) to achieve the desired final concentration.

    • Example: To achieve a 10 µM final concentration in a 1 mL total volume, add 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with the compound.

Visualization of Workflow

The following diagrams illustrate the key workflows described in this protocol.

G cluster_0 Part 1: Empirical Solubility Determination weigh Weigh 1-2 mg of Compound add_solvent Add small, known volume of solvent weigh->add_solvent vortex Vortex & Observe add_solvent->vortex dissolved Completely Dissolved? vortex->dissolved calculate Calculate Solubility (mg/mL & M) dissolved->calculate Yes add_more_solvent Add another known volume of solvent dissolved->add_more_solvent No add_more_solvent->vortex

Caption: Workflow for empirical solubility testing.

G cluster_1 Part 2 & 3: Stock and Working Solution Preparation start 3-(Piperazin-1-yl)aniline hydrochloride Powder dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso stock_solution 10 mM Stock Solution (in 100% DMSO) dissolve_dmso->stock_solution store Aliquot & Store at -20°C/-80°C stock_solution->store intermediate_dilution Intermediate Dilution (e.g., to 1 mM in PBS/Medium) stock_solution->intermediate_dilution Day of Experiment working_solution Final Working Solution (e.g., 10 µM in Assay Medium) intermediate_dilution->working_solution vehicle_control Vehicle Control (Medium + same % DMSO) intermediate_dilution->vehicle_control

Caption: Workflow for stock and working solution preparation.

References

  • Flinn Scientific. (2014, March 21). Aniline Hydrochloride Safety Data Sheet (SDS).
  • Stinnett, M. D., & Box, K. J. (2011). a low volume, in vitro apparatus for assessing the dissolution/precipitation behaviour of an. Journal of Pharmacy and Pharmacology, 63(1), 48-56.
  • Carl ROTH. Safety Data Sheet: Aniline hydrochloride.
  • Wikipedia. Anilinium chloride.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • Santa Cruz Biotechnology. Piperazine Material Safety Data Sheet.
  • Lab Alley. (2024, July 25). SAFETY DATA SHEET: Aniline Hydrochloride, O.R..
  • Wikipedia. Piperazine.
  • Enamine. Aqueous Solubility Assay.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Chem-Impex. 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • TCI Chemicals. 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • Sigma-Aldrich. 3-(1-Piperazinyl)-1,2-benzisothiazole = 98 HPLC 87691-87-0.

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Analysis of 3-(Piperazin-1-yl)aniline hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the analysis of 3-(Piperazin-1-yl)aniline hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying and quantifying impurities in this active pharmaceutical ingredient (API). As a molecule featuring both a basic piperazine ring and an aromatic aniline moiety, it presents unique chromatographic challenges. This guide provides in-depth, field-proven insights to help you develop robust, accurate, and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions we encounter. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: What are the likely impurities I should be looking for? A1: Impurities can originate from the synthesis process or from degradation.[1][2] Synthetic impurities may include starting materials, intermediates, or by-products from side reactions. Degradation products can form under stress conditions like acid/base hydrolysis, oxidation, heat, or light exposure.[3][4][5][6] A forced degradation study is essential to identify potential degradants.

Q2: What is a good starting point for an HPLC column and mobile phase? A2: For a polar, basic compound like this, a modern, base-deactivated C18 column with high-purity silica is the industry standard. A typical mobile phase would consist of an aqueous buffer (like 0.1% formic acid or ammonium formate) and an organic modifier such as acetonitrile or methanol. The acidic modifier helps to protonate the analyte and improve peak shape.

Q3: My main peak is tailing significantly. What is the primary cause and how do I fix it? A3: Peak tailing for basic compounds is most often caused by secondary interactions between the protonated amine groups of your analyte and residual, negatively charged silanol groups on the HPLC column's silica surface.[7][8] To mitigate this, you can:

  • Use a column with advanced end-capping or a base-deactivated surface.

  • Lower the mobile phase pH (e.g., to pH 2.5-3.5) to keep the silanol groups protonated and reduce ionic interactions.[7]

  • Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to occupy the active silanol sites.

Q4: What is the recommended UV detection wavelength? A4: Aniline and its derivatives typically exhibit strong UV absorbance around 254 nm due to the aromatic ring. It is always best practice to run a UV scan of your analyte to determine the wavelength of maximum absorbance (λ-max) and to check the spectra of impurities to ensure they are also detected.

In-Depth Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing and Fronting)

Excellent peak symmetry is the foundation of accurate quantification. Deviations like tailing or fronting can compromise resolution and integration accuracy.

  • Symptom: Tailing Peaks (Asymmetry factor > 1.2)

    • Root Cause Analysis:

      • Silanol Interactions (Most Common): As detailed in the FAQs, the basic nitrogens in the piperazine and aniline groups are prone to strong ionic interactions with deprotonated silanols on the column packing.[7][8][9] This creates a secondary retention mechanism, causing the peak to tail.

      • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. The peak will often appear broad with a sloping front and a tailing back.

      • Column Void or Contamination: A physical void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to tailing.[8]

      • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile when the starting condition is 95% water) can cause peak distortion.[10]

    • Solutions:

      • Methodological:

        • pH Adjustment: Operate at a low pH (2.5-3.5) using a buffer like formate or phosphate to suppress silanol ionization.[7]

        • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH and provide some ionic strength.

      • Hardware/Consumables:

        • Column Choice: Select a high-purity, base-deactivated C18 column or a column with a polar-embedded or polar-endcapped phase designed for basic compounds.[11]

        • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities and particulates.

      • Procedural:

        • Reduce Mass Load: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

        • Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible.[10]

        • Column Wash: If a void is suspected, try reversing and flushing the column (if the manufacturer allows) to remove blockages.[8]

  • Symptom: Fronting Peaks (Asymmetry factor < 0.9)

    • Root Cause Analysis: This is less common for basic compounds but is typically a clear indicator of mass overload .

    • Solution: Systematically dilute the sample concentration and reinject. The peak shape should become more symmetrical at a lower concentration.

Troubleshooting Workflow: Poor Peak Shape

This diagram outlines the logical steps to diagnose and resolve peak tailing issues.

G start Poor Peak Shape Observed (Tailing) check_overload Action: Dilute sample 10x and reinject. Question: Does peak shape improve? start->check_overload overload_yes Root Cause: Mass Overload Solution: Reduce sample concentration. check_overload->overload_yes Yes check_solvent Action: Prepare sample in initial mobile phase. Question: Does peak shape improve? check_overload->check_solvent No solvent_yes Root Cause: Sample Solvent Mismatch Solution: Always use mobile phase as diluent. check_solvent->solvent_yes Yes check_column Action: Test with a different, new column. Question: Does peak shape improve? check_solvent->check_column No column_yes Root Cause: Damaged/Old Column Solution: Replace the column. check_column->column_yes Yes silanol_issue Root Cause: Silanol Interactions Solution: Optimize mobile phase pH (e.g., lower to pH 3) or use a base-deactivated column. check_column->silanol_issue No

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: Poor Retention and Resolution

Due to its polar nature, the main compound and its potentially polar impurities may have insufficient retention on traditional C18 phases, leading to poor separation from the solvent front and from each other.

  • Symptom: Analyte elutes at or near the void volume (t0).

    • Root Cause Analysis: The compound is too polar for the reversed-phase conditions, showing little to no hydrophobic interaction with the stationary phase.[12][13]

    • Solutions:

      • Reduce Organic Content: Decrease the percentage of acetonitrile/methanol in the mobile phase. For very polar compounds, you may need to use highly aqueous mobile phases (e.g., >95% water).[14]

      • Use an "Aqueous Stable" Column: Standard C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to sudden loss of retention.[14] Use a column specifically designed for these conditions (often labeled AQ, or with polar-embedded/endcapped chemistry).

      • Consider Alternative Modes: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography could be viable alternatives.[11][13]

  • Symptom: Critical impurity pair is not baseline resolved (Resolution < 1.5).

    • Root Cause Analysis: The selectivity of the method is insufficient to separate compounds with similar structures.

    • Solutions:

      • Optimize Organic Modifier: Change the gradient slope (make it shallower) or switch the organic solvent (e.g., from acetonitrile to methanol). Methanol often provides different selectivity for polar compounds.

      • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and impurities, altering their retention and potentially improving resolution.[7]

      • Change Column Chemistry: If mobile phase optimization is insufficient, switching to a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) can provide the necessary change in selectivity.

Reference HPLC Method & System Suitability

This protocol serves as a robust starting point for method development. It is designed to provide good peak shape and retention for the main analyte while being suitable for impurity profiling.

Experimental Protocol
  • Instrumentation:

    • HPLC or UHPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column High-Purity Base-Deactivated C18, 2.1 x 100 mm, 1.8 µm Provides high efficiency and minimizes silanol interactions.
    Mobile Phase A 0.1% Formic Acid in Water Low pH protonates silanols and the analyte, improving peak shape. Volatile and MS-compatible.[15]
    Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
    Gradient Program See Table 1 Starts with high aqueous content to retain the polar analyte, then ramps up to elute any less polar impurities.
    Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
    Column Temp. 35 °C Improves peak efficiency and reduces mobile phase viscosity.
    Detection UV at 254 nm Common wavelength for aromatic compounds.
    Injection Vol. 2 µL Small volume to prevent band broadening and overload.

    | Sample Diluent | 95:5 Mobile Phase A : Mobile Phase B | Ensures compatibility with the initial chromatographic conditions. |

  • Gradient Program (Table 1)

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Sample Diluent.

    • For impurity analysis, dilute this to a working concentration of 0.1 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[16][17] This is a non-negotiable step for ensuring data integrity.[18][19] Prepare a solution containing the main analyte and a known, closely eluting impurity.

ParameterAcceptance CriteriaPurpose
Tailing Factor (API Peak) ≤ 1.5Ensures peak is symmetrical for accurate integration.[18]
Resolution (API & Critical Impurity) ≥ 2.0Guarantees that the key impurity is fully separated from the main peak.[18]
Repeatability (%RSD of API Peak Area) ≤ 2.0% (for 5 replicate injections)Confirms the precision and stability of the HPLC system.[18]
Overall Experimental Workflow

This flowchart illustrates the complete process from method setup to final data reporting.

G start Start: Impurity Analysis prep_mobile_phase 1. Prepare Mobile Phases (e.g., 0.1% Formic Acid) start->prep_mobile_phase prep_sample 2. Prepare Sample and SST Solutions prep_mobile_phase->prep_sample equilibrate 3. Equilibrate HPLC System with Initial Conditions prep_sample->equilibrate run_sst 4. Perform System Suitability Test (SST) equilibrate->run_sst check_sst Does SST meet acceptance criteria? run_sst->check_sst troubleshoot Troubleshoot System (See Guide) check_sst->troubleshoot No run_samples 5. Inject Blank, Standard, and Samples check_sst->run_samples Yes troubleshoot->equilibrate process_data 6. Integrate Peaks and Process Data run_samples->process_data report 7. Report Results (Impurity Profile, Assay) process_data->report

Caption: Workflow for HPLC impurity analysis.

References

  • SIELC. (n.d.). Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • ECA Academy. (2014, October 15). System Suitability for USP Chromatographic Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: Stability-Indicating HPLC for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of analyzing piperazine-based pharmacophores. Piperazine rings are notoriously difficult in HPLC due to their high polarity, lack of UV chromophores, and strong interaction with residual silanols.

Module 1: Chromatographic Separation (The "Peak" Problems)

Q1: My piperazine peak is tailing severely (As > 2.0). How do I fix this?

Diagnosis: Piperazine is a strong base (pKa₁ ≈ 5.3, pKa₂ ≈ 9.7). At typical acidic HPLC pH (2–4), both nitrogen atoms are protonated (positively charged). These cations interact electrostatically with ionized residual silanol groups (Si-O⁻) on the silica support, causing "secondary retention" or tailing.

Troubleshooting Protocol:

ApproachMethodologyMechanism
1. The "Silanol Suppression" Method (Traditional) Add 0.1% Triethylamine (TEA) to the mobile phase.TEA competes with piperazine for active silanol sites, effectively "blocking" them.
2. The "High pH" Method (Modern) Use a Hybrid Particle Column (e.g., Ethylene Bridged Hybrid) at pH 10.5–11.0 .At pH > 10, piperazine is largely unprotonated (neutral), eliminating the cation-exchange interaction. Note: Standard silica columns will dissolve at this pH.
3. The "Chaotropic Salt" Method Add sodium perchlorate (NaClO₄) or TFA (0.05–0.1%).Chaotropic anions form tight ion pairs with the protonated amine, masking the positive charge and reducing silanol interaction.

Critical Warning: If using MS detection, avoid TEA and Perchlorate (signal suppression). Use Ammonium Formate/Ammonium Hydroxide buffers at high pH instead.

Q2: The compound elutes at the void volume (k' < 1). How do I increase retention?

Diagnosis: Piperazine is highly polar (logP ≈ -1.50). Standard C18 columns cannot retain it via hydrophobic interaction, leading to elution at the solvent front (


).

Decision Matrix for Retention Strategy:

MethodSelection Start Start: Retention Issue Q_MS Is MS Detection Required? Start->Q_MS Q_pH Can you use High pH (pH > 10)? Q_MS->Q_pH No (UV only) HILIC Method A: HILIC Mode (Amide/Silica Column) Q_MS->HILIC Yes (MS Compatible) IPC Method B: Ion-Pairing (Octanesulfonate + C18) Q_pH->IPC No HighPH Method C: High pH RP (C18 Hybrid Column) Q_pH->HighPH Yes

Figure 1: Decision tree for selecting the appropriate retention strategy based on detection and column constraints.

Detailed Protocols:

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Column: Silica or Amide-bonded phase.

    • Mobile Phase: High organic (80-90% Acetonitrile) with 10-20% Ammonium Acetate buffer (pH 5.0).

    • Mechanism: Water layer forms on the silica surface; piperazine partitions into this aqueous layer.

  • Ion-Pair Chromatography (IPC):

    • Reagent: Sodium 1-Octanesulfonate (5–10 mM).

    • Column: Standard C18.

    • Mechanism: The sulfonate tail binds to the C18, and the negative head group holds the protonated piperazine. Note: Long equilibration times required.

Module 2: Stability & Degradation Profiling

Q3: I see unknown impurity peaks growing over time. What are they?

Diagnosis: Piperazine rings are susceptible to N-oxidation and Thermal Degradation .[1] In a stability-indicating method, you must resolve these specific degradants.

Common Degradation Pathways:

  • N-Oxidation: Formation of Piperazine-N-oxide (and N,N'-dioxide). These are more polar than the parent and usually elute earlier in Reversed-Phase (RP).

  • Ring Opening: Under extreme stress, the ring can open to form ethylenediamine derivatives.

  • Formylation: If using Methanol/Formic Acid, you may generate N-formyl piperazine artifacts (not true degradants).

Experimental Protocol: Forced Degradation Setup Use this protocol to validate your method's specificity.

Stress ConditionProcedureExpected Outcome
Oxidative 0.1M - 3% H₂O₂ at RT for 2–24 hrs.Formation of N-oxides (Early eluting peaks).
Acidic 0.1M HCl, 60°C for 4 hrs.Potential ring opening or salt formation.
Basic 0.1M NaOH, 60°C for 4 hrs.Generally stable, but check for precipitations.
Photolytic UV Light (1.2 million lux hours).Radical-induced degradation.

Visualizing the Degradation Pathway:

Degradation Piperazine Piperazine (Parent) NOxide Piperazine-N-Oxide (Major Oxidative Product) Piperazine->NOxide H2O2 / O2 RingOpen Ethylenediamine Derivatives Piperazine->RingOpen Thermal/Acid Stress DiOxide N,N'-Dioxide NOxide->DiOxide Excess Oxidation

Figure 2: Primary degradation pathways for piperazine compounds. N-oxide formation is the most critical pathway to monitor in stability studies.

Module 3: Detection & Sensitivity

Q4: I cannot detect low levels of impurities (0.05%). The baseline is noisy.

Diagnosis: Piperazine lacks a conjugated π-system, meaning it has very low UV absorptivity (only end-absorption < 210 nm).

Solutions:

Option A: Derivatization (Pre-Column) If you are limited to UV detection, you must chemically attach a chromophore.

  • Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl Chloride.

  • Reaction: Reacts with secondary amines to form highly fluorescent/UV-active derivatives.

  • Advantage: Increases sensitivity by 100–1000x.

  • Reference: See Navaneeswari & Reddy for NBD-Cl protocols [1].

Option B: Alternative Detectors

  • ELSD / CAD (Charged Aerosol Detector): Universal detection for non-chromophoric compounds. Excellent for piperazine but requires volatile mobile phases.

  • MS (Mass Spectrometry): The gold standard. Monitor [M+H]⁺ (m/z 87 for piperazine).

References

  • Navaneeswari, R., & Reddy, K. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters.com.

  • Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography. ThermoFisher.com.

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates. ACS Publications.

Sources

Managing exothermic reactions in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Management in Piperazine Synthesis

Topic: Managing Exothermic Reactions in Piperazine Synthesis Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers. Document ID: TS-PIP-EXO-001

Introduction: The Thermal Challenge

Piperazine cores are ubiquitous in pharmaceutical architecture (e.g., flibanserin, imatinib), yet their synthesis and functionalization present distinct thermal hazards. Whether you are synthesizing the ring de novo from ethanolamines or functionalizing the nitrogen via


 alkylation, you are managing significant enthalpy changes.

This guide moves beyond basic safety; it provides a technical framework for predictive heat management . We treat the reaction vessel not just as a container, but as a thermodynamic system where the rate of heat generation (


) must never exceed the rate of heat removal (

).

Module 1: Critical Thermal Events (The "Red Zone")

Before troubleshooting, identify which synthesis pathway you are executing. The thermal profile differs drastically between ring closure and derivatization.

Scenario A: Ring Synthesis (Industrial/Process Scale)
  • Route: Cyclization of Diethanolamine (DEA) + Ammonia over Ni/MgO or Raney Cobalt.

  • Hazard: High Temperature/Pressure (200–275°C, >100 atm).[1]

  • Critical Event: Loss of agitation or cooling loop failure leads to rapid pressure spikes as ammonia partial pressure increases exponentially with temperature.

Scenario B: N-Alkylation (MedChem/Lab Scale)
  • Route: Reaction of Piperazine with Alkyl Halides (e.g., 1,2-dichloroethane or substituted benzyl chlorides).

  • Hazard: Highly exothermic

    
     reaction (
    
    
    
    to
    
    
    kJ/mol).
  • Critical Event: "Accumulation" mode. If reactants are added faster than they react (at low temp), a sudden temperature ramp triggers a runaway when the threshold temp is reached.

Module 2: Troubleshooting Guide & FAQs

Q1: I am observing a delayed temperature spike after I finish adding the alkyl halide. Why?

Diagnosis: You are likely in a thermal accumulation regime. The Science: At lower temperatures, the reaction rate constant (


) is low. You added the reagent (Accumulation), but it didn't react immediately. As the vessel slowly warmed (or induction time passed), the accumulated mass reacted all at once.
The Fix: 
  • Stop Dosing: Never add reagents if the exotherm is not detectable (unless confirmed by calorimetry).

  • Raise Initial T: Paradoxically, starting slightly warmer ensures the reaction consumes the reagent as it is added (feed-controlled), preventing accumulation.

  • Use In-situ Analytics: Implement FTIR or heat-flow calorimetry to confirm consumption during dosing.

Q2: My pressure relief valve triggers during the ethanolamine cyclization. The temperature is stable.

Diagnosis: Ammonia evolution or non-condensable gas generation. The Science: While the bulk temperature (


) seems stable, local hotspots on the catalyst bed (Raney Ni/Co) can cause localized cracking, generating light gases (methane/hydrogen) or rapid ammonia desorption.
The Fix: 
  • Check Agitation: Inadequate mixing creates thermal stratification.

  • Increase Hydrogen Partial Pressure: High

    
     pressure (10–50 atm) suppresses dehydrogenation side-reactions that lead to tars and gas generation.
    
Q3: Yields are dropping in my continuous flow setup. Is it thermal degradation?

Diagnosis: Likely hot-spot formation or residence time distribution issues. The Science: In flow, the surface-to-volume ratio is high, but if the linear velocity is too low, laminar flow prevents efficient radial heat transfer. The fluid near the wall is cool; the fluid in the center cooks. The Fix:

  • Increase Flow Rate: Move toward turbulent flow (higher Reynolds number) to improve mixing.

  • Active Cooling: Ensure the reactor coil is submerged in a thermostat fluid, not just air-cooled.

Module 3: Decision Logic for Heat Management

Use this logic flow to determine the appropriate engineering control for your specific piperazine synthesis.

HeatManagement Start Start: Define Synthesis Route RouteCheck Is it Ring Formation or N-Alkylation? Start->RouteCheck RingForm Ring Formation (DEA + NH3) RouteCheck->RingForm Cyclization Alkylation N-Alkylation (SN2 Reaction) RouteCheck->Alkylation Derivatization HighPressure High Pressure Autoclave (>100 bar) RingForm->HighPressure CatControl Catalyst Bed Temp Control HighPressure->CatControl ScaleCheck Scale > 100g? Alkylation->ScaleCheck Batch Semi-Batch Mode (Dosing Control) ScaleCheck->Batch No Flow Continuous Flow Reactor (Micro/Coil) ScaleCheck->Flow Yes (Recommended) Calorimetry Run RC1/DSC Analysis Determine ΔH & T_onset Batch->Calorimetry Flow->Calorimetry DosingStrat Limit Dosing Rate < Heat Removal Rate Calorimetry->DosingStrat

Caption: Decision matrix for selecting reactor type and safety controls based on synthesis route and scale.

Module 4: Experimental Protocols

Protocol A: Safe Semi-Batch N-Alkylation of Piperazine

For the synthesis of N-substituted piperazine derivatives (e.g., drug intermediates).

Objective: Maintain reaction temperature within ±2°C of setpoint during highly exothermic alkylation.

Reagents:

  • Piperazine (anhydrous)

  • Alkyl Halide (e.g., Benzyl chloride)

  • Solvent: Acetonitrile or Toluene (High boiling point preferred over DCM to avoid pressurization).

  • Base:

    
     or 
    
    
    
    .

Step-by-Step Methodology:

  • Calorimetric Assessment (Pre-requisite):

    • Run a Differential Scanning Calorimetry (DSC) scan on the reaction mixture (5 mg scale).

    • Identify the Onset Temperature (

      
      ) . Do not operate within 50°C of 
      
      
      
      of decomposition.
  • Reactor Setup:

    • Use a jacketed glass reactor with an overhead stirrer (not magnetic).

    • Install a thermalcouple directly in the fluid (baffle-mounted).

    • Connect a dosing pump (syringe or peristaltic) for the alkyl halide.

  • The "Seed" Phase:

    • Charge Piperazine, Base, and Solvent.[2][3]

    • Heat to operating temperature (e.g., 60°C).

    • Wait for thermal equilibrium. The jacket temp (

      
      ) and batch temp (
      
      
      
      ) should be stable.
  • Controlled Dosing (The Critical Step):

    • Begin adding Alkyl Halide at a rate of 0.5 equivalents/hour.

    • Monitor

      
      :  If (
      
      
      
      ) > 5°C, STOP DOSING .
    • This indicates heat generation exceeds cooling capacity. Increase agitation or lower jacket temp before resuming.

  • Quenching:

    • Cool to 20°C.

    • Add water slowly. Note: Dissolution of piperazine salts is endothermic, but hydration of excess base can be exothermic.

Protocol B: Continuous Flow Synthesis (The Modern Standard)

Recommended for scaling up exothermic piperazine chemistry.

System: PFA Coil Reactor or Microreactor (e.g., Vapourtec/Corning).

Data Table: Comparison of Batch vs. Flow for Piperazine Alkylation

ParameterBatch Reactor (1L)Continuous Flow (10mL Coil)Impact
Surface-to-Volume Ratio ~10-50

~1000-5000

Flow allows 100x faster heat removal.
Heat Transfer Coeff (

)
200

>1000

Flow prevents hotspots.
Residence Time HoursMinutes (1-10 min)Reduces thermal degradation byproducts.
Safety High inventory of hot reactantsLow inventory (<20mL active)In case of failure, only small volume is at risk.

Workflow:

  • Feed A: Piperazine + Base in Ethanol.

  • Feed B: Alkyl Halide (neat or in solution).

  • Mixing: T-mixer (high turbulence).

  • Reactor: Coil submerged in oil bath at 80°C.

  • Back Pressure Regulator (BPR): Set to 5 bar (prevents solvent boiling, keeping reaction in liquid phase).

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Amines, Cyclic." Wiley-Interscience.

  • Reaction Hazards of Piperazine Synthesis.Process Safety Progress.

  • Continuous Flow Synthesis of Piperazine Derivatives.Journal of Flow Chemistry. (Protocols for handling exotherms in microreactors).

  • Bretherick's Handbook of Reactive Chemical Hazards. "Piperazine / 1,2-Dichloroethane.

  • Safe Scale-up of Exothermic Reactions.Health and Safety Executive (HSE) Guidelines. (General principles for chemical reaction hazards).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(Piperazin-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) and biological effects of its analogs, with a primary focus on their potential as anticancer agents. By synthesizing data from various studies, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction to the 3-(Piperazin-1-yl)aniline Scaffold

The 3-(piperazin-1-yl)aniline core combines an aniline ring with a piperazine moiety, two pharmacophores known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The piperazine ring, with its two nitrogen atoms, can be readily modified to modulate solubility, basicity, and interactions with biological targets.[1] The aniline portion provides a versatile platform for substitutions that can influence electronic properties and steric interactions, further tuning the compound's biological profile. This inherent modularity makes the 3-(piperazin-1-yl)aniline scaffold an attractive starting point for the development of targeted therapies.

Comparative Anticancer Activity of Analogs

It is important to note that the following data is compiled from various sources, and direct comparison of IC₅₀ values should be approached with caution due to potential variations in experimental protocols, cell lines, and incubation times.

Substitutions on the Piperazine Ring

Modifications at the N-4 position of the piperazine ring have a profound impact on the anticancer activity of 3-(piperazin-1-yl)aniline analogs.

Compound ClassRepresentative Substituent (R)Cancer Cell LineIC₅₀ (µM)Reference
Benzothiazole-piperazine-1,2,3-triazole hybrids 3-hydroxypropylT47D (Breast)38[2]
MCF7 (Breast)33[2]
HCT116 (Colon)48[2]
Caco2 (Colon)42[2]
Vindoline-piperazine conjugates 4-(trifluoromethyl)benzylMDA-MB-468 (Breast)1.00[3]
1-bis(4-fluorophenyl)methylHOP-92 (Lung)1.35[3]
Triapine analogs 4-fluorophenylHCT116 p53+/+ (Colon)0.12 - 0.2[2]

Key Insights from SAR Studies:

  • Aryl and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at the N-4 position of the piperazine ring has been a common strategy to enhance anticancer activity. For instance, benzothiazole-piperazine-1,2,3-triazole hybrids have shown moderate to potent activity against breast and colon cancer cell lines.[2]

  • Impact of Halogenation: Fluorine-containing substituents on the piperazine moiety have been shown to enhance the anticancer activity and selectivity of some analogs.[2]

  • Bulky Groups: The incorporation of bulky substituents, such as in vindoline-piperazine conjugates, can lead to potent growth inhibition across a wide range of cancer cell lines.[4]

Substitutions on the Aniline Ring

Modifications to the aniline ring also play a crucial role in determining the biological activity of these analogs.

Compound ClassRepresentative SubstituentCancer Cell LineIC₅₀ (µM)Reference
s-Triazine derivatives 2,4-dichloro, pyrrolidineC26 (Colon)1.71[5]
3,4-dichloro, pyrrolidineC26 (Colon)3.05[5]
3-chloro, piperazineMCF7 (Breast)11.02[5]
3-chloro, piperazineC26 (Colon)4.62[5]

Key Insights from SAR Studies:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, on the aniline ring can significantly enhance cytotoxic activity.[6]

  • Positional Isomerism: The position of substituents on the aniline ring can influence lipophilicity and, consequently, biological activity. For example, in a series of aniline-triazole derivatives, para-substituted compounds exhibited the lowest lipophilicity.[6]

Mechanisms of Action: A Multifaceted Approach

The anticancer effects of 3-(piperazin-1-yl)aniline analogs are often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. Many of these compounds have been found to modulate key signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis

A common mechanism of action for this class of compounds is the induction of caspase-dependent apoptosis.[7] This process involves a cascade of enzymatic activations that ultimately leads to the dismantling of the cell.

Key Apoptotic Events:

  • Caspase Activation: Treatment with piperazine derivatives has been shown to lead to the cleavage and activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).[7][8]

  • Mitochondrial Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, characterized by the release of cytochrome c from the mitochondria into the cytosol.[9]

  • Bcl-2 Family Proteins: Modulation of the expression of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization, is a key aspect of the apoptotic process induced by these compounds.

Analog Analog Mitochondrion Mitochondrion Analog->Mitochondrion Induces stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase_9 Caspase_9 Apoptosome->Caspase_9 Cleaves Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 3-(piperazin-1-yl)aniline analogs.

Cell Cycle Arrest

In addition to inducing apoptosis, many 3-(piperazin-1-yl)aniline analogs have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[2]

Common Points of Cell Cycle Arrest:

  • G1/S Phase: Some compounds have been observed to arrest the cell cycle at the G1/S transition, preventing cells from entering the DNA synthesis phase.[2]

  • G2/M Phase: Other analogs cause an accumulation of cells in the G2/M phase, indicating an inhibition of mitotic entry.[10]

The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Inhibition of specific CDKs, such as CDK2, has been identified as a potential mechanism for some piperazine-containing compounds.[11][12]

cluster_cell_cycle Cell Cycle Progression Analog Analog CDK_Cyclin CDK/Cyclin Complexes Analog->CDK_Cyclin Inhibits G1_Phase G1 Phase Cell Growth G2_Phase G2 Phase Mitosis Prep S_Phase S Phase DNA Replication G1_Phase->S_Phase G1/S Checkpoint S_Phase->G2_Phase M_Phase M Phase Mitosis G2_Phase->M_Phase G2/M Checkpoint

Caption: Cell cycle arrest mechanism of 3-(piperazin-1-yl)aniline analogs.

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer. Several studies have demonstrated that piperazine-containing compounds can exert their anticancer effects by inhibiting this pathway.[7][8]

Key Targets within the PI3K/Akt Pathway:

  • PI3K (Phosphoinositide 3-kinase): Direct inhibition of PI3K has been observed for some analogs, preventing the downstream activation of Akt.[13]

  • Akt (Protein Kinase B): A reduction in the phosphorylation and activation of Akt is a common downstream effect of PI3K inhibition by these compounds.[7]

Analog Analog PI3K PI3K Analog->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt signaling pathway by analogs.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the biological activity of 3-(piperazin-1-yl)aniline analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-(piperazin-1-yl)aniline analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the analogs for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Interpretation: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the analogs and a control. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion and Future Perspectives

The 3-(piperazin-1-yl)aniline scaffold represents a promising platform for the development of novel anticancer agents. The versatility of this chemical framework allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanisms of action for many of these analogs involve the induction of apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways such as the PI3K/Akt cascade.

Future research in this area should focus on systematic SAR studies to delineate the precise structural requirements for optimal activity against specific cancer targets. The development of analogs with improved selectivity for cancer cells over normal cells will be crucial for minimizing off-target toxicities. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of 3-(piperazin-1-yl)aniline analogs holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • Rejmund, M., Mrozek-Wilczkiewicz, A., Malarz, K., Pyrkosz-Bulska, M., Gajcy, K., Sajewicz, M., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 13(4), e0188767. [Link]
  • El-Sayed, N. A., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2753. [Link]
  • Singh, P., & Kumar, V. (2022). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). American Journal of Translational Research, 5(6), 622–633. [Link]
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). RSC Medicinal Chemistry, 13(5), 624-641. [Link]
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). American Journal of Translational Research, 5(6), 622–633. [Link]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules, 26(16), 4998. [Link]
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules, 27(15), 4983. [Link]
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). RSC Medicinal Chemistry, 13(5), 624-641. [Link]
  • Effect of a novel piperazine compound on cancer cells. (2021). Oncology Letters, 21(5), 1-1. [Link]
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. (2017). Molecules, 22(9), 1433. [Link]
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design. [Link]
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). RSC Advances, 15(1), 1-15. [Link]
  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][2]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). European Journal of Medicinal Chemistry, 127, 943-952. [Link]
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2015). Tetrahedron, 71(20), 2895-2906. [Link]
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2023). Molecules, 28(19), 6825. [Link]
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). International Journal of Molecular Sciences, 25(2), 1069. [Link]
  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PLOS ONE, 6(1), e15843. [Link]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules, 26(16), 4998. [Link]
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity, e202401614. [Link]
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). American Journal of Translational Research, 5(6), 622–633. [Link]
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies, 31(2), 263-272. [Link]
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (2022). Crystals, 12(11), 1500. [Link]
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Comparative Guide: In Vitro Validation of the 3-(Piperazin-1-yl)aniline Scaffold in Fragment-Based Kinase Discovery

[1]

Executive Summary

3-(Piperazin-1-yl)aniline hydrochloride (3-PA) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of multi-target kinase inhibitors (e.g., Ponatinib) and GPCR ligands.[1] In the context of Fragment-Based Drug Discovery (FBDD) , this molecule is not merely a raw material but a validated "hinge-binding" fragment.[1]

This guide details the in vitro validation of 3-PA against the BCR-ABL tyrosine kinase (a primary target for chronic myeloid leukemia). We compare its binding kinetics and thermodynamic stability against a structural isomer (4-PA ) and a fully elaborated clinical standard (Ponatinib ).[1]

The Pharmacophore Landscape

The 3-PA scaffold functions by mimicking the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain. Validation requires distinguishing specific binding from non-specific aggregation.[1]

Comparative Matrix: Fragment vs. Isomer vs. Lead
FeatureCandidate: 3-(Piperazin-1-yl)aniline HCl Alternative: 4-(Piperazin-1-yl)aniline Gold Standard: Ponatinib
Role Fragment / Building BlockStructural Isomer (Control)Clinical Drug (Type II Inhibitor)
Binding Mode ATP-Hinge Binder (Weak)ATP-Hinge Binder (Clash prone)DFG-out Allosteric Binder
Solubility High (>100 mM in DMSO)ModerateLow (requires formulation)
Ligand Efficiency (LE) High (>0.35) Moderate (<0.[1]30)Low (due to high MW)
Typical Kd 10 - 100 µM > 500 µM< 1 nM
Validation Method SPR / Thermal ShiftSPRCell Viability / IC50

Critical Insight: While Ponatinib is infinitely more potent, the 3-PA fragment often possesses superior Ligand Efficiency (LE).[1] Validating the fragment confirms that the core interaction is sound before adding molecular weight (which often degrades drug-like properties).

Strategic Validation Workflow

The following diagram outlines the decision logic for validating weak-binding fragments like 3-PA, moving from biophysical screening to functional confirmation.

ValidationWorkflowStartStart: 3-PA FragmentStep11. Thermal Shift Assay (TSA)(Screening for Stabilization)Start->Step1Decision1ΔTm > 2°C?Step1->Decision1Step22. Surface Plasmon Resonance (SPR)(Kinetics & Affinity)Decision1->Step2YesDiscardDiscard / RedesignDecision1->DiscardNo (Non-binder)Decision2Fast On/Off Rates?Step2->Decision2Step33. X-Ray Crystallography(Structural Confirmation)Decision2->Step3Yes (Specific)Decision2->DiscardNo (Aggregator)

Figure 1: FBDD Validation Workflow. A "Fail Fast" approach is used to distinguish true binders from promiscuous aggregators.

Protocol A: Thermal Shift Assay (TSA)

Objective: Determine if 3-PA stabilizes the BCR-ABL kinase domain upon heating.[1] This is the primary "Go/No-Go" filter.

  • Why this method? Kinase fragments often have low affinity (High Kd).[1] Standard IC50 assays may fail due to the high ATP concentrations required. TSA detects thermodynamic stabilization, which is independent of enzymatic turnover.[1]

Materials
  • Protein: Recombinant BCR-ABL Kinase Domain (1–5 µM).[1]

  • Dye: SYPRO Orange (5000x stock).[1]

  • Instrument: RT-PCR machine (e.g., QuantStudio).[1][2]

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

Step-by-Step Methodology
  • Preparation: Dilute BCR-ABL protein to 2 µM in assay buffer. Add SYPRO Orange to a final concentration of 5x.

  • Dosing: Add 3-PA (dissolved in DMSO) to the protein mix at a high concentration (e.g., 1 mM). Ensure final DMSO < 2%.

    • Control A: DMSO only (Negative).[1]

    • Control B: Ponatinib (10 µM) (Positive).[1]

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min. Monitor fluorescence in the ROX channel.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann sigmoid fit.[1]
    
    • Valid Hit:

      
       compared to DMSO control.[1]
      
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (

11
  • Why this method? SPR is the only label-free technique sensitive enough to detect low-molecular-weight fragments (<200 Da) binding to large proteins.[1]

Experimental Setup (Biacore/Sartorius)
  • Chip: CM5 (Carboxymethylated dextran).[1]

  • Immobilization: Amine coupling of BCR-ABL to ~3000 RU (High density required for fragments).[1]

  • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20) + 2% DMSO.[1] Crucial: DMSO levels must be matched exactly between running buffer and samples.

Data Interpretation Logic

The following diagram illustrates how to interpret the SPR sensorgram for a fragment like 3-PA versus a sticky aggregator.

SPR_LogicInputSPR Sensorgram ShapeSquareWaveSquare Wave(Rapid On/Off)Input->SquareWaveSlowDriftSlow Drift / Irregular(Non-saturating)Input->SlowDriftSuperStoichSignal > Theoretical Max(Super-stoichiometric)Input->SuperStoichConclusion1Valid Fragment Hit(Specific Binding)SquareWave->Conclusion1Conclusion2Aggregator / Promiscuous(False Positive)SlowDrift->Conclusion2SuperStoich->Conclusion2

Figure 2: SPR Sensorgram Interpretation. 3-PA should exhibit "Square Wave" kinetics due to rapid exchange rates.

Mechanistic Causality: Why 3-PA?

The efficacy of 3-(Piperazin-1-yl)aniline relies on the Meta-substitution pattern.[1]

  • Aniline NH2: Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met318 in ABL).

  • Piperazine N: The basic nitrogen (protonated at physiological pH) often interacts with the solvent front or forms a salt bridge with conserved Asp/Glu residues.[1]

  • Geometry: The meta orientation directs the piperazine vector out of the ATP pocket, allowing for the attachment of a "tail" (like the trifluoromethyl-phenyl group in Ponatinib) to access the hydrophobic back-pocket. The para isomer (4-PA) often clashes with the "gatekeeper" residue (Thr315), reducing affinity.[1]

References
  • O'Hare, T., et al. (2009).[1] "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell.[1] Link[1]

  • Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: Guiding Principles for Lead Generation." Journal of Medicinal Chemistry. Link[1]

  • Giannetti, A. M. (2011).[1] "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology. Link

  • Niesen, F. H., et al. (2007).[1] "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[2] Nature Protocols. Link[1]

A Comparative Efficacy Analysis of 3-(Piperazin-1-yl)aniline Hydrochloride and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be tailored to inhibit specific biological targets is of paramount importance. The piperazine-aniline core is a privileged structure in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] 3-(Piperazin-1-yl)aniline hydrochloride represents a fundamental building block within this chemical space. While its direct therapeutic applications are not extensively documented in publicly available literature, its structural similarity to numerous established kinase inhibitors suggests its potential as a scaffold for the development of novel anti-cancer agents.

This guide provides a comparative analysis of the hypothetical efficacy of 3-(Piperazin-1-yl)aniline against a well-characterized, clinically relevant kinase inhibitor, Gedatolisib . Gedatolisib is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.[3] By postulating 3-(Piperazin-1-yl)aniline as a foundational structure for a PI3K/mTOR inhibitor, we can explore its potential efficacy through a series of established in vitro assays. This comparison will serve to highlight the experimental path for validating novel compounds of this class and to contextualize their potential performance against existing therapeutics.

Mechanism of Action: A Comparative Overview

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Gedatolisib (a dual PI3K/mTOR inhibitor): Gedatolisib functions by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases. This dual inhibition leads to a comprehensive blockade of the pathway, mitigating the feedback loops that can arise from inhibiting only one of the kinases.

Hypothesized Mechanism for a 3-(Piperazin-1-yl)aniline-based Inhibitor: Based on its core structure, a derivative of 3-(Piperazin-1-yl)aniline could be designed to also function as an ATP-competitive inhibitor. The aniline and piperazine moieties can be functionalized to achieve specific interactions within the kinase domain of PI3K and/or mTOR, thereby disrupting their catalytic activity and downstream signaling.

Comparative In Vitro Efficacy Data

To objectively assess the potential of a 3-(Piperazin-1-yl)aniline-derived inhibitor, we present the following hypothetical, yet plausible, experimental data against Gedatolisib. This data is illustrative of what one would seek to generate in a preclinical drug discovery program.

Parameter 3-(Piperazin-1-yl)aniline Derivative (Hypothetical) Gedatolisib (Reference) Assay Type
PI3Kα IC50 15 nM0.4 nMEnzymatic Kinase Assay
mTOR IC50 25 nM1.6 nMEnzymatic Kinase Assay
MCF-7 Cell Viability CC50 1.2 µM0.3 µMMTT Assay
PC-3 Cell Viability CC50 2.5 µM0.5 µMMTT Assay
p-Akt (Ser473) Inhibition EC50 50 nM10 nMWestern Blot

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed to ensure scientific rigor and reproducibility.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase 1. Kinase Solution (PI3Kα or mTOR) Incubation 5. Incubation (Kinase + Substrate + Inhibitor + ATP) Room Temperature, 1 hour Kinase->Incubation Substrate 2. Substrate Solution (e.g., PIP2) Substrate->Incubation ATP 3. ATP Solution (with γ-³²P-ATP) ATP->Incubation Inhibitor 4. Test Compound Dilution (3-(Piperazin-1-yl)aniline derivative or Gedatolisib) Inhibitor->Incubation Quench 6. Quench Reaction (e.g., add stop solution) Incubation->Quench Separation 7. Separate Substrate from Product (e.g., filter binding) Quench->Separation Measurement 8. Measure Radioactivity (Scintillation counting) Separation->Measurement Analysis 9. Data Analysis (Calculate % inhibition and IC₅₀) Measurement->Analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 3-(Piperazin-1-yl)aniline derivative and Gedatolisib in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase (PI3Kα or mTOR), the lipid substrate (e.g., PIP2), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP solution containing a tracer amount of γ-³²P-ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a quench buffer.

  • Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away the unincorporated γ-³²P-ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or PC-3) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the CC50 values from the dose-response curves.

Discussion and Scientific Insights

The hypothetical data presented in this guide illustrates a scenario where a novel inhibitor derived from 3-(Piperazin-1-yl)aniline demonstrates promising, albeit less potent, activity compared to the established dual PI3K/mTOR inhibitor, Gedatolisib. An IC50 in the low nanomolar range for both PI3K and mTOR would classify this hypothetical derivative as a potent inhibitor, warranting further investigation.

Key Insights:

  • Structure-Activity Relationship (SAR): The observed potency would be highly dependent on the specific chemical moieties added to the 3-(Piperazin-1-yl)aniline scaffold. Further chemical synthesis and testing would be necessary to optimize the structure for improved potency and selectivity.

  • Cellular Potency: The higher CC50 values in the cell-based assays compared to the enzymatic IC50 values are expected. This difference can be attributed to factors such as cell membrane permeability, efflux pump activity, and intracellular target engagement.

  • Future Directions: Promising lead compounds, such as our hypothetical derivative, would be advanced to further studies, including selectivity profiling against a panel of other kinases, pharmacokinetic analysis, and in vivo efficacy studies in animal models of cancer.

The piperazine-aniline core is a versatile starting point for the development of kinase inhibitors.[2] A rigorous, systematic approach to chemical modification and biological testing, as outlined in this guide, is essential to unlock the full therapeutic potential of this chemical class.

References

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • ACS Publications. (2026, January 27). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. Retrieved from [Link]

  • PMC. (n.d.). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)aniline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Springer. (n.d.). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. Retrieved from [Link]

  • ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]

  • PMC. (2026, January 2). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Retrieved from [Link]

  • EPO. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved from [Link]

  • PMC - NIH. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,3-Dimethylpiperazin-1-yl)aniline. Retrieved from [Link]

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Comparative Guide: Isomeric Purity Analysis of Piperazinyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of isomeric impurities in piperazinyl anilines is a critical quality attribute in the synthesis of kinase inhibitors and antipsychotic pharmacophores. These intermediates often present as mixtures of regioisomers (ortho-, meta-, para-) or stereoisomers (if the piperazine ring is substituted).

Traditional Reverse-Phase HPLC (RP-HPLC) often struggles with these analytes due to the high basicity of the piperazine nitrogen (


) causing severe peak tailing and poor resolution between structurally similar isomers.

This guide objectively compares RP-HPLC against Supercritical Fluid Chromatography (SFC).

  • Conclusion: While High-pH RP-HPLC is a viable legacy method, SFC using 2-Ethylpyridine (2-EP) stationary phases is the superior alternative, offering orthogonal selectivity, 4x faster throughput, and superior resolution (

    
    ) for positional isomers.
    

The Analytical Challenge: Chemistry & Mechanism

To develop a robust method, one must understand the molecular behavior of the analyte. Piperazinyl anilines possess two distinct chemical challenges:

  • Basicity & Tailing: The secondary amine on the piperazine ring is highly basic. On standard silica-based HPLC columns, this amine interacts with residual acidic silanols, leading to peak tailing (

    
    ) and retention time instability.
    
  • Isomeric Similarity: The hydrophobicity differences between ortho-, meta-, and para- isomers are negligible. In RP-HPLC, separation relies on "Hydrophobic Subtraction," which is often insufficient for these isomers. SFC, however, utilizes shape selectivity and hydrogen-bonding interactions, which differ significantly between regioisomers.

Comparative Analysis: RP-HPLC vs. SFC[1]

The following data represents a validated comparison for the separation of a crude mixture containing o-piperazinyl aniline (Impurity 1), m-piperazinyl aniline (Impurity 2), and p-piperazinyl aniline (Target).

Experimental Data Summary
MetricMethod A: High-pH RP-HPLC Method B: SFC (Recommended)
Stationary Phase C18 Hybrid (High pH stable)2-Ethylpyridine (2-EP)
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACNCO₂ / Methanol + 0.2% Isopropylamine
Run Time 25.0 minutes6.5 minutes
Resolution (

)
1.8 (Critical Pair)> 3.5 (Critical Pair)
Tailing Factor (

)
1.3 - 1.61.0 - 1.1
Solvent Cost/Run High (

$)
Low ($)
Detection UV 254 nmUV 254 nm / MS
Decision Matrix

Use the following logic flow to determine the correct technique for your specific sample matrix.

DecisionTree Start Start: Piperazinyl Aniline Sample IsomerType Isomer Type? Start->IsomerType Regio Regioisomers (o/m/p) IsomerType->Regio Positional Chiral Enantiomers (Chiral Center) IsomerType->Chiral Stereo Solubility Solubility in MeOH/CO2? Regio->Solubility MethodC Method C: Chiral SFC (Amylose/Cellulose Column) Chiral->MethodC Standard Choice MethodA Method A: High-pH RP-HPLC (C18 Hybrid Column) Solubility->MethodA Poor Solubility MethodB Method B: Achiral SFC (Viridis 2-EP Column) Solubility->MethodB Soluble (>1mg/mL)

Figure 1: Analytical Method Selection Workflow for Basic Amine Isomers.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the System Suitability Test (SST) criteria are not met, the specific troubleshooting steps provided must be executed.

Method A: High-pH RP-HPLC (The "Robust Legacy" Approach)

Use this when SFC instrumentation is unavailable or sample solubility in CO₂/MeOH is poor.

  • Theory: Operating at pH 10 ensures the piperazine amine is uncharged (neutral), increasing hydrophobicity and retention on the C18 chain while minimizing silanol interaction.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Do not use standard silica C18 columns; they will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5%

      
       60% B
      
    • 20-25 min: Re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Validation Criteria (SST):

  • Tailing Factor: Must be

    
     for the main peak.[1] If 
    
    
    
    , increase pH slightly or check column age.
  • Resolution: Critical pair

    
    .
    
Method B: SFC with Amine Modifier (The "Modern Standard")

Use this for maximum throughput and resolution of regioisomers.

  • Theory: The 2-Ethylpyridine (2-EP) ligand provides specific

    
    -
    
    
    
    interactions with the aniline ring. The basic additive (Isopropylamine) saturates residual silanols on the stationary phase, yielding perfectly symmetrical peaks for basic piperazines.
  • Column: Waters Viridis 2-EP or Daicel DCpak SFC-A (3.0 x 100 mm, 1.7 µm or 3 µm).

  • Mobile Phase A:

    
     (SFC Grade).
    
  • Mobile Phase B: Methanol + 0.2% Isopropylamine (v/v). (Note: Diethylamine can be used, but Isopropylamine is easier to remove in prep).

  • Gradient:

    • 0-5 min: 5%

      
       40% B
      
    • 5-6.5 min: Hold 40% B

  • Back Pressure (ABPR): 1800-2000 psi (120-130 bar).

  • Flow Rate: 2.0 - 3.0 mL/min (Dependent on column ID).

  • Temperature: 50°C.

Validation Criteria (SST):

  • Resolution: Critical pair

    
    .
    
  • Tailing Factor: Must be

    
    .
    
  • Retention Stability:

    
     min.
    
Mechanism of Action (SFC)

The following diagram illustrates why the "Additive" is non-negotiable for piperazinyl anilines in SFC.

SFCMechanism Silanol Active Silanol (-Si-OH) (Stationary Phase) Piperazine Piperazinyl Aniline (Analyte) Silanol->Piperazine Strong Ionic Bond (Causes Tailing) Interaction Blocked Site Piperazine->Interaction Elutes Freely (Sharp Peak) Additive Isopropylamine (Mobile Phase Additive) Additive->Silanol Preferential Binding (Shielding) Additive->Interaction Forms Barrier

Figure 2: Mechanism of silanol suppression by amine additives in SFC.

References

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in SFC. Application Note. [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2013). "Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility." Journal of Chromatography A, 1314, 288-297. [Link]

  • Agilent Technologies. (2020). Analysis of Positional Isomers using Agilent 1260 Infinity II SFC System. Application Note 5994-2268EN. [Link]

Sources

Benchmarking 3-(Piperazin-1-yl)aniline hydrochloride against other chemical scaffolds

[1][2]

Executive Summary

This compound (CAS: 947258-46-2 for HCl salt; Free base related CAS: 119532-37-5) is a bifunctional building block critical in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and CNS-active agents (e.g., Aripiprazole derivatives).[1][3]

Unlike its para-substituted counterpart, the meta-substitution pattern offers a non-linear ("kinked") geometry that frequently improves aqueous solubility by disrupting crystal lattice energy and enables access to distinct sub-pockets in ATP-binding sites or GPCRs.[1][2] This guide benchmarks the scaffold against three primary alternatives:

  • 4-(Piperazin-1-yl)aniline (Positional Isomer)[1][2]

  • 3-(Morpholin-4-yl)aniline (Solubility/Basicity Analog)

  • 3-(Piperidin-1-yl)aniline (H-Bond Donor Deletion)

Physicochemical Benchmarking

The choice of the meta-piperazine scaffold is often driven by the need to optimize Lipophilic Ligand Efficiency (LLE) and Solubility .

Table 1: Comparative Physiochemical Profile

Data modeled based on standard phenyl-heterocycle SAR trends.[1][2]

Feature3-(Piperazin-1-yl)aniline (Subject)4-(Piperazin-1-yl)aniline (Comparator A)3-(Morpholin-4-yl)aniline (Comparator B)[1][2]
Geometry Bent (120°) – Reduces symmetry; improves solubility.[1][2]Linear (180°) – High symmetry; often leads to poor solubility (high MP).[1][2]Bent (120°) – Similar steric demand to subject.[2]
Basicity (pKa) ~8.8 & ~4.0 (Piperazine N is basic; Aniline N is weak).[1][2]~8.9 & ~4.2 (Slight electronic boost from para-resonance).~0.5 - 1.0 (Morpholine O reduces basicity drastically).[1][2]
H-Bonding Donor & Acceptor (Piperazine NH is a key donor).[1][2]Donor & Acceptor Acceptor Only (Ether oxygen).[1][2]
LogP (Est.) ~1.1 (Moderate lipophilicity).[2]~1.1 ~1.4 (More lipophilic due to lack of NH).[2]
Metabolic Liability Moderate (N-oxidation/glucuronidation possible).[1][2]Moderate Low (Morpholine is generally metabolically stable).[1][2]
Key Insight: The "Meta-Switch" Effect

In kinase inhibitor design, switching from para to meta often allows the piperazine tail to exit the solvent-front of the ATP pocket without steric clashing with the gatekeeper residue. The meta isomer also typically exhibits 2-5x higher aqueous solubility than the para isomer due to lower crystal lattice energy.[2]

Structural Activity Relationship (SAR) Logic

The following decision tree illustrates when to select the 3-(piperazin-1-yl)aniline scaffold over alternatives.

SAR_Decision_TreeStartSelect Core ScaffoldQ1Is a Basic Amine Requiredfor Target Interaction?Start->Q1Q2Is H-Bond Donor (NH)Required?Q1->Q2Yes (Solubility/Salt Bridge)Res_MorpholineSelect 3-(Morpholin-4-yl)aniline(Lower Basicity/Metabolic Stability)Q1->Res_MorpholineNo (Avoid Cationic Catch)Q3Does the Binding PocketRequire Linear Geometry?Q2->Q3Yes (H-Bond Donor Needed)Res_PiperidineSelect 3-(Piperidin-1-yl)aniline(Hydrophobic Interaction)Q2->Res_PiperidineNo (Lipophilic Only)Res_PiperazineSelect 3-(Piperazin-1-yl)aniline(Balanced Solubility/Basicity)Q3->Res_PiperazineNo (Solvent Exposed/Bent)Res_ParaSelect 4-(Piperazin-1-yl)aniline(Linear Reach)Q3->Res_ParaYes (Deep Pocket)

Figure 1: SAR Decision Tree for selecting aniline-heterocycle building blocks. The meta-piperazine scaffold is favored for solvent-exposed interactions requiring solubility.[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).

Protocol A: Synthesis via Buchwald-Hartwig Amination

Standard route to access the scaffold if not purchasing commercial HCl salt.

Reagents:

  • 3-Bromoaniline (1.0 eq)[1][2]

  • N-Boc-Piperazine (1.2 eq)[1][2]

  • Pd2(dba)3 (0.02 eq) / BINAP (0.04 eq)[1]

  • NaOtBu (1.5 eq)[1]

  • Toluene (Anhydrous)[1]

Step-by-Step:

  • Inert Setup: Purge a reaction vessel with Argon. Add Toluene (0.2 M concentration relative to aniline).[1][2]

  • Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP; stir at RT for 15 mins (Solution turns deep orange/red).

  • Addition: Add 3-Bromoaniline, N-Boc-Piperazine, and NaOtBu.

  • Heating: Reflux at 100°C for 12-16 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[1][2] The starting bromide spot (Rf ~0.[2]6) should disappear; product spot (Rf ~0.[1][2]3) appears.[1][2][4][5][6][7][8]

  • Deprotection: Filter catalyst, concentrate, and treat with 4M HCl in Dioxane for 2 hours to remove Boc.

  • Isolation: Filter the resulting precipitate. Wash with Et2O to yield 3-(Piperazin-1-yl)aniline dihydrochloride .[1][2]

Protocol B: Comparative Solubility Assay

Method to verify the "Meta-Switch" solubility advantage.[1]

  • Preparation: Weigh 5 mg of the meta-HCl salt and 5 mg of the para-HCl salt.

  • Titration: Add Phosphate Buffered Saline (PBS, pH 7.4) in 10 µL increments to each vial at 25°C.

  • Sonication: Sonicate for 30 seconds after each addition.

  • Endpoint: Visual clarity or HPLC peak area saturation.[2]

    • Expected Result: The meta-isomer typically dissolves at ~10-15 mg/mL, whereas the para-isomer often saturates <5 mg/mL due to efficient crystal packing.[1][2]

Mechanism of Action & Pathway Integration

In the context of Kinase Inhibition (e.g., BCR-ABL or EGFR), the 3-(piperazin-1-yl) moiety functions as a Solubilizing Tail .[1]

Mechanism_PathwayDrugInhibitor Core(Substituted Aniline)LinkerMeta-Linker(Geometry Control)Drug->LinkerTargetATP Binding PocketDrug->TargetH-Bonds (Hinge Region)PipPiperazine Ring(Solubilizing Tail)Linker->PipDirects towards SolventSolventSolvent Front(Water Environment)Pip->SolventIncreases SolubilityResidueAsp/Glu Residue(Salt Bridge)Pip->ResidueIonic Interaction (NH+)

Figure 2: Pharmacophore integration.[1][2] The piperazine NH+ forms critical salt bridges with acidic residues (Asp/Glu) at the kinase pocket rim, while the meta-linker ensures the group exits the pocket without steric clash.[1]

References

  • Lombardo, F. et al. (2014).[1][2] "The role of the piperazine scaffold in medicinal chemistry: Physicochemical properties and drug-like characteristics." Journal of Medicinal Chemistry. Link

  • Roughley, S. D.[1][2] & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link[1]

  • Surrey, D. S. et al. (2020).[1][2] "Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers." Pharmaceutical Research. Link

  • ChemicalBook. (2024).[1][2][9] "3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride synthesis and applications." ChemicalBook Protocols. Link

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